molecular formula C8H7IN2 B572269 4-Iodo-2-methyl-2H-indazole CAS No. 1211806-29-9

4-Iodo-2-methyl-2H-indazole

Cat. No.: B572269
CAS No.: 1211806-29-9
M. Wt: 258.062
InChI Key: GIBBIUCTRKEMHE-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-2H-indazole (CAS: 121180-62-9) is a high-purity chemical compound with the molecular formula C8H7IN2 and a molecular weight of 258.06 g/mol . It is classified as a halogenated indazole derivative and serves as a versatile synthetic intermediate and heterocyclic building block in organic chemistry and drug discovery . The indazole scaffold is a pharmacologically important structure found in compounds exhibiting a wide range of biological activities, such as anti-inflammatory and antitumor effects . For instance, indazole-based molecules like Niraparib and Pazopanib are approved drugs for cancer treatment, highlighting the significance of this core structure in medicinal chemistry . As a functionalized indazole, the iodine atom at the 4-position makes this compound a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse substituents to create a library of novel derivatives for biological screening . This makes it a critical intermediate for researchers exploring structure-activity relationships in the development of new therapeutic agents. The product is offered with a typical purity of 97% or higher and should be stored sealed in a dry, dark place at 2-8°C to ensure stability . This product is labeled with the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBBIUCTRKEMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671994
Record name 4-Iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211806-29-9
Record name 4-Iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-2-methyl-2H-indazole: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 4-Iodo-2-methyl-2H-indazole (CAS Number 1211806-29-9), a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this guide synthesizes information from analogous structures and established chemical principles to provide researchers with a robust framework for its synthesis, characterization, and application.

Introduction: The Strategic Value of the 2H-Indazole Core

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and neurology.[1][2] Indazole-containing drugs like Niraparib (a PARP inhibitor) and Pazopanib (a tyrosine kinase inhibitor) underscore the therapeutic importance of this heterocycle.[2]

Within the indazole family, the 2H-tautomer offers a distinct electronic and steric profile compared to the more thermodynamically stable 1H-indazole.[1][2] The strategic placement of an iodine atom at the 4-position, as in 4-Iodo-2-methyl-2H-indazole, transforms the molecule into a highly versatile intermediate. The carbon-iodine bond serves as a critical "synthetic handle" for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold.

Physicochemical and Predicted Spectroscopic Profile

Precise experimental data for 4-Iodo-2-methyl-2H-indazole is not widely published. However, its key properties can be reliably calculated or predicted based on its structure and data from analogous compounds.

PropertyValue / PredictionSource / Method
CAS Number 1211806-29-9-
Molecular Formula C₈H₇IN₂Calculated
Molecular Weight 258.06 g/mol Calculated
Appearance Predicted to be a solid at room temperatureAnalogy to similar structures[3]
Predicted ¹H NMR Signals expected for aromatic protons (δ 7.0-8.0 ppm) and a methyl singlet (δ ~4.0 ppm)Structural Analysis
Predicted ¹³C NMR Signals expected for aromatic carbons and the N-methyl carbonStructural Analysis
Key IR Absorptions Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching (~1450-1620 cm⁻¹)Structural Analysis

Note: Spectroscopic predictions are for guidance. Experimental verification is essential for definitive structural confirmation.

Proposed Synthetic Strategy: A Logic-Driven Approach

The synthesis of 4-Iodo-2-methyl-2H-indazole can be logically approached in two primary stages: formation of the N-methylated indazole core and subsequent regioselective iodination.

Workflow for the Synthesis of 4-Iodo-2-methyl-2H-indazole

G cluster_0 Stage 1: N-Methylation cluster_1 Stage 2: Regioselective Iodination Indazole Indazole Mixture Mixture of 1-methyl-1H-indazole & 2-methyl-2H-indazole Indazole->Mixture Reaction Methylating_Agent Methylating Agent (e.g., MeI, DMS) Methylating_Agent->Mixture Base Base (e.g., K₂CO₃, NaH) Base->Mixture Solvent1 Solvent (e.g., DMF, Acetonitrile) Solvent1->Mixture Separation Chromatographic Separation Mixture->Separation N2_Isomer 2-methyl-2H-indazole Separation->N2_Isomer Target 4-Iodo-2-methyl-2H-indazole N2_Isomer->Target Reaction Iodinating_Agent Iodinating Agent (e.g., NIS, I₂/HIO₃) Iodinating_Agent->Target Solvent2 Solvent (e.g., H₂SO₄, TFA) Solvent2->Target

Caption: Proposed two-stage synthesis of 4-Iodo-2-methyl-2H-indazole.

Step-by-Step Methodology

Stage 1: Synthesis of 2-methyl-2H-indazole

  • Rationale: The direct alkylation of indazole typically yields a mixture of N1 and N2 isomers. The choice of solvent and base can influence the ratio, but chromatographic separation is almost always necessary to isolate the desired 2-methyl-2H-indazole isomer.

  • Protocol:

    • To a solution of indazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), dropwise.

    • Allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil/solid via column chromatography (silica gel) to separate the N1 and N2 isomers and afford pure 2-methyl-2H-indazole.[4]

Stage 2: Regioselective Iodination at the C4 Position

  • Rationale: The iodination of the 2-methyl-2H-indazole core is an electrophilic aromatic substitution. The electron-donating nature of the pyrazole ring directs electrophiles to the benzene portion. Strong acidic conditions are often required to facilitate the reaction and achieve regioselectivity. The C4 and C7 positions are typically the most activated, and careful control of conditions is needed to favor C4 substitution. N-Iodosuccinimide (NIS) in an acidic medium like sulfuric acid is a common and effective method for such transformations.

  • Protocol:

    • Dissolve 2-methyl-2H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C with careful stirring.

    • Once dissolved, add N-Iodosuccinimide (NIS) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C to room temperature for several hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

    • Extract the resulting precipitate or aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with sodium thiosulfate solution to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to yield 4-Iodo-2-methyl-2H-indazole.

Applications in Medicinal Chemistry: A Gateway to Novel Analogs

The primary value of 4-Iodo-2-methyl-2H-indazole lies in its capacity to serve as a versatile platform for generating diverse molecular libraries via cross-coupling reactions. The C4-iodo group is an ideal leaving group for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

Conceptual Workflow: Library Generation via Cross-Coupling

G cluster_coupling Cross-Coupling Reactions cluster_products Diverse Scaffolds Indazole 4-Iodo-2-methyl- 2H-indazole Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Indazole->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Indazole->Sonogashira Buchwald Buchwald-Hartwig (+ Amine) Indazole->Buchwald Aryl 4-Aryl-2-methyl- 2H-indazole Suzuki->Aryl Alkynyl 4-Alkynyl-2-methyl- 2H-indazole Sonogashira->Alkynyl Amino 4-Amino-2-methyl- 2H-indazole Buchwald->Amino

Sources

4-Iodo-2-methyl-2H-indazole molecular structure and numbering

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure, Numbering, and Characterization of 4-Iodo-2-methyl-2H-indazole

Abstract: The indazole core is a privileged heterocyclic scaffold that features prominently in numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, synthetically valuable derivative: 4-Iodo-2-methyl-2H-indazole. We will dissect its molecular structure, IUPAC numbering, and electronic properties. Furthermore, this document presents detailed, field-proven protocols for its spectroscopic characterization, establishing a self-validating system for structural confirmation. Designed for researchers, medicinal chemists, and drug development professionals, this guide explains the causality behind its structural features and analytical signatures, highlighting its utility as a versatile building block in modern drug discovery.

Molecular Architecture and Nomenclature

The structure and reactivity of 4-Iodo-2-methyl-2H-indazole are dictated by the interplay of its core heterocyclic system and the specific placement of its substituents.

The 2H-Indazole Core: A Tale of Two Tautomers

Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[1] It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1][3] The 1H-tautomer is generally the more thermodynamically stable and predominant form.[1][4] However, the 2H-indazole isomer, which possesses a quinonoid structure, is a common and crucial motif in drug design.[5] In 2H-indazoles, the substituent is attached to the nitrogen atom at position 2, distinguishing it from its 1H counterpart.

IUPAC Numbering Convention

The numbering of the indazole ring system follows a standardized convention essential for unambiguous communication. Numbering begins at the heterocyclic nitrogen atom adjacent to the fused ring (N1), proceeds through the pyrazole ring to the second nitrogen (N2) and the adjacent carbon (C3), and continues around the carbocyclic (benzene) ring from positions 4 through 7.

Caption: IUPAC numbering convention for the 2H-indazole scaffold.

Structure of 4-Iodo-2-methyl-2H-indazole

Applying the IUPAC rules, the name "4-Iodo-2-methyl-2H-indazole" precisely defines the molecule's structure:

  • 2H-indazole: The core bicyclic system.

  • 2-methyl: A methyl (CH₃) group is attached to the nitrogen atom at position 2.

  • 4-Iodo: An iodine (I) atom is attached to the carbon atom at position 4.

Caption: Molecular structure of 4-Iodo-2-methyl-2H-indazole.

Physicochemical and Electronic Properties

A molecule's physical and electronic characteristics are fundamental to its behavior in chemical reactions and biological systems.

PropertyValue
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Appearance Expected to be a solid at room temp.
Solubility Soluble in organic solvents (DMSO, DCM, EtOAc).

The electronic nature of the ring is influenced by its substituents. The N-methyl group at the N2 position acts as an electron-donating group, increasing the electron density within the pyrazole portion of the ring system. Conversely, the iodine atom at C4 is an electron-withdrawing group via induction, which can influence the reactivity of the benzene portion of the scaffold. This electronic push-pull dynamic is critical for its synthetic applications.

Synthesis and Handling

The synthesis of 2H-indazoles requires regioselective control to favor alkylation or arylation at the N2 position. Several reliable methods have been established in the literature.[5]

Rationale for a Representative Synthetic Strategy

A robust and versatile method for synthesizing 2-substituted-2H-indazoles is the one-pot, three-component reaction involving a 2-bromobenzaldehyde, a primary amine, and sodium azide, often catalyzed by copper(I).[4] This approach is advantageous due to the commercial availability of the starting materials and its tolerance for a wide range of functional groups. For the synthesis of 4-Iodo-2-methyl-2H-indazole, the logical precursors would be 2-bromo-5-iodobenzaldehyde and methylamine.

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis

This protocol is a representative methodology adapted from established literature procedures for analogous compounds and should be performed by qualified personnel using appropriate safety precautions.[4]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-5-iodobenzaldehyde (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 eq).

  • Solvent and Reagents: Add anhydrous dimethyl sulfoxide (DMSO). Stir the mixture to dissolve the solids.

  • Amine Addition: Add a solution of methylamine (CH₃NH₂, 1.2 eq) in a suitable solvent (e.g., THF) to the reaction mixture.

  • Azide Addition: Carefully add sodium azide (NaN₃, 1.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, 4-Iodo-2-methyl-2H-indazole.

Stability and Handling Considerations

A critical consideration when working with 4-Iodo-2-methyl-2H-indazole is the stability of the carbon-iodine bond. Aryl iodides are susceptible to reductive de-iodination, a side reaction that cleaves the iodine atom.[6]

  • Catalysts: Palladium catalysts, commonly used in cross-coupling reactions, can promote this side reaction.[6]

  • Reducing Agents: The presence of reducing agents can lead to the cleavage of the C-I bond.[6]

  • Light Sensitivity: Aryl iodides can be light-sensitive; therefore, reactions should be shielded from direct light, and the compound should be stored in amber vials.[6]

Spectroscopic Characterization: A Self-Validating System

Confirming the molecular structure of a synthesized compound is paramount. A multi-technique spectroscopic approach provides a self-validating system where data from NMR, Mass Spectrometry, and IR spectroscopy collectively and unequivocally confirm the identity and purity of 4-Iodo-2-methyl-2H-indazole.

G cluster_workflow Spectroscopic Validation Workflow Synthesis Synthesized Compound (4-Iodo-2-methyl-2H-indazole) H_NMR ¹H NMR (Proton Environment, Coupling) Synthesis->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Synthesis->C_NMR MS HRMS (Exact Mass, Formula) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR Confirmation Structural Confirmation (Purity Assessment) H_NMR->Confirmation C_NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the spectroscopic characterization of the title compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the proton environment, including the number of distinct protons and their neighboring atoms.

Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7] Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[7]

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.0d1HH-3The C3-H proton of the pyrazole ring, typically downfield in 2H-indazoles.
~ 7.5 - 7.6d1HH-5Aromatic proton ortho to the iodine, deshielded.
~ 7.4 - 7.5s1HH-7Aromatic proton, appears as a singlet or narrow doublet.
~ 7.0 - 7.1t1HH-6Aromatic proton coupled to H-5 and H-7.
~ 4.1s3HN-CH₃Singlet for the N-methyl group, characteristic region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule.

Protocol: The same sample prepared for ¹H NMR can be used.[7] Spectra are typically recorded on a 100 MHz or higher spectrometer.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 140 - 150C-7aQuaternary carbon at the ring junction.
~ 125 - 135C-3Carbon of the pyrazole ring.
~ 120 - 130C-5, C-6, C-7Aromatic carbons of the benzene ring.
~ 115 - 125C-3aQuaternary carbon at the ring junction.
~ 90 - 95C-4Carbon directly attached to iodine, shifted upfield by the heavy-atom effect.
~ 40 - 45N-CH₃N-methyl carbon.
High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact molecular weight, which is used to confirm the elemental composition.

Protocol: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile and analyze using an ESI-TOF or Orbitrap mass spectrometer.[7]

Expected HRMS Data:

  • Molecular Ion (M+H)⁺: The calculated exact mass for [C₈H₇IN₂ + H]⁺ is 258.9727 . The experimentally observed m/z should match this value to within 5 ppm.

  • Isotopic Pattern: Unlike compounds with chlorine or bromine, iodine is monoisotopic (¹²⁷I). Therefore, the mass spectrum will show a single, strong molecular ion peak without a characteristic M+2 peak, which is a key validation point.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: A thin film of the solid sample can be prepared on a salt plate (NaCl or KBr) for analysis.[7] The spectrum is typically recorded from 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethyl C-H
1610 - 1580C=C & C=N StretchIndazole Ring System
1500 - 1400C=C StretchAromatic Ring
~ 800 - 700C-H Bend (out-of-plane)Substituted Benzene Ring

Utility in Drug Discovery and Development

4-Iodo-2-methyl-2H-indazole is more than just a chemical entity; it is a strategic tool for medicinal chemists.

  • Privileged Scaffold: The 2H-indazole core is found in numerous compounds with diverse biological activities, including antimicrobial and anti-inflammatory agents.[9]

  • Versatile Synthetic Handle: The true power of this molecule lies in the iodine atom at the C4 position. This iodide serves as an exceptionally versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig). This allows for the precise and efficient installation of a wide array of chemical functionalities at this position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies—a cornerstone of modern drug development.

Conclusion

4-Iodo-2-methyl-2H-indazole is a well-defined molecular entity with distinct structural and electronic properties. Its synthesis is achievable through established organometallic methodologies, and its structure can be unequivocally confirmed through a coordinated application of NMR and mass spectrometry. For drug discovery professionals, its primary value lies not only in the biological relevance of its indazole core but in the synthetic versatility afforded by its iodo-substituent, marking it as a key building block for the exploration of new chemical space.

References

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

  • Reddymasu, S. et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34. Available from: [Link]

  • Zhang, L. et al. (2011). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o673. Available from: [Link]

  • Li, J. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4975. Available from: [Link]

  • National Center for Biotechnology Information. 2-Methyl-2H-indazole. PubChem Compound Summary for CID 138364. Available from: [Link].

  • Singh, P. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1383-1422. Available from: [Link]

  • Rivera-Sánchez, M. et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 27(21), 7247. Available from: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Iodo-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Iodo-indazoles are pivotal building blocks in contemporary medicinal chemistry and materials science, primarily serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. The strategic introduction of an iodine atom onto the indazole scaffold unlocks a vast chemical space for the synthesis of complex molecular architectures, including potent kinase inhibitors and other pharmacologically active agents. This in-depth guide provides a comprehensive review of the principal synthetic strategies for accessing iodo-indazoles. We will delve into the mechanistic underpinnings and practical considerations of core methodologies, including direct electrophilic iodination, the Sandmeyer reaction of aminoindazoles, and emerging metal-catalyzed C-H functionalization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed, replicable protocols to empower innovation in their respective fields.

Introduction: The Strategic Importance of Iodo-indazoles

The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold found in a multitude of compounds with significant biological activities.[1] The functionalization of the indazole ring is therefore a subject of intense research. Among the various substituted indazoles, iodo-indazoles stand out for their exceptional synthetic utility. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal handle for a wide array of transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[2][3]

This reactivity allows for the late-stage introduction of diverse molecular fragments, a highly desirable feature in drug discovery programs for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, the synthesis of 3-aryl-1H-indazoles, a core structure in many anticancer agents, often proceeds through a Suzuki coupling of a 3-iodoindazole intermediate with an appropriate arylboronic acid.[2]

This guide will systematically explore the most reliable and efficient methods for the regioselective synthesis of iodo-indazoles, providing both the theoretical basis and practical execution details for each approach.

Direct Electrophilic Iodination: A Primary Route to C3-Iodo-indazoles

Electrophilic aromatic substitution (SEAr) is the most direct method for introducing an iodine atom onto the indazole ring. The regiochemical outcome of this reaction is dictated by the inherent electronic properties of the indazole nucleus and the reaction conditions employed.

Mechanistic Insight and Regioselectivity

The indazole ring is an electron-rich heterocycle. Theoretical calculations and experimental evidence indicate that the C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack, particularly when the N1 position is unsubstituted or protected with an electron-withdrawing group.[4] The reaction proceeds via the classical SEAr mechanism: attack of the π-system on an electrophilic iodine source to form a Wheland intermediate (sigma complex), followed by deprotonation to restore aromaticity.

Under basic conditions, the N1-proton is abstracted, forming the indazolide anion. This anion is highly activated towards electrophilic attack, with the negative charge significantly enhancing the nucleophilicity of the C3 position. This is the predominant reason why many successful C3-iodination protocols are conducted in the presence of a base.

G General Mechanism of C3-Iodination cluster_0 Step 1: Deprotonation (Base) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization Indazole Indazole Indazolide Indazolide Anion Indazole->Indazolide + Base - H-Base⁺ Intermediate Wheland Intermediate (Sigma Complex) Indazolide->Intermediate + I₂ Base Base (e.g., KOH) Iodine Iodine (I₂) Product 3-Iodoindazole Intermediate->Product - I⁻ G Sandmeyer Iodination Workflow cluster_0 Diazotization (0-5 °C) cluster_1 Iodide Displacement Amino Aminoindazole Diazonium Indazole Diazonium Salt Amino->Diazonium NaNO₂, H⁺ Iodo Iodoindazole Diazonium->Iodo KI

Sources

The Strategic Application of 4-Iodo-2-methyl-2H-indazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indazole Scaffold as a Privileged Motif in Drug Discovery

The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, certain heterocyclic structures have emerged as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The indazole ring system, a bicyclic aromatic heterocycle, is a prominent member of this esteemed class.[1][2][3] Its unique electronic properties and conformational rigidity have made it a cornerstone in the design of numerous clinically successful drugs, particularly in the realms of oncology and inflammatory diseases.[1][3][4] This guide focuses on a particularly versatile, yet underexplored, derivative: 4-Iodo-2-methyl-2H-indazole . We will delve into its synthesis, reactivity, and strategic applications, providing researchers and drug development professionals with a comprehensive understanding of its potential to accelerate the discovery of next-generation therapeutics.

The Genesis of a Versatile Building Block: Synthesis of 4-Iodo-2-methyl-2H-indazole

N-Methylation of 4-Iodo-1H-indazole

The regioselective methylation of indazoles can be challenging due to the presence of two nitrogen atoms (N1 and N2). However, specific reaction conditions can favor the formation of the desired 2-methyl isomer.

Experimental Protocol: Synthesis of 2-methyl-4-iodo-2H-indazole

  • Reaction Setup: To a solution of 4-iodo-1H-indazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Methylation: To the stirred suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-iodo-2-methyl-2H-indazole.

Causality behind experimental choices: The use of a polar aprotic solvent like DMF facilitates the dissolution of the indazole and the base, while the choice of a carbonate base is crucial for deprotonating the indazole in a controlled manner. Methyl iodide is a classic and efficient methylating agent. Purification by column chromatography is standard practice to isolate the desired isomer from any N1-methylated byproduct.

Diagram of the Synthetic Workflow

G cluster_synthesis Synthesis of 4-Iodo-2-methyl-2H-indazole Start 4-Iodo-1H-indazole Step1 N-Methylation (CH3I, K2CO3, DMF) Start->Step1 Reagents Product 4-Iodo-2-methyl-2H-indazole Step1->Product Yields G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start 4-Iodo-2-methyl-2H-indazole Suzuki Suzuki-Miyaura (R-B(OH)2) Start->Suzuki Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Heck Heck (Alkene) Start->Heck Product_Aryl 4-Aryl-2-methyl-2H-indazole Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl-2-methyl-2H-indazole Sonogashira->Product_Alkynyl Product_Amino 4-Amino-2-methyl-2H-indazole Buchwald->Product_Amino Product_Alkenyl 4-Alkenyl-2-methyl-2H-indazole Heck->Product_Alkenyl G cluster_parp Synthesis of PARP Inhibitor Analogs Start 4-Iodo-2-methyl-2H-indazole Step1 Suzuki Coupling (Arylboronic ester) Start->Step1 Intermediate 4-Aryl-2-methyl-2H-indazole Step1->Intermediate Step2 Further Functionalization (e.g., amidation) Intermediate->Step2 Product PARP Inhibitor Analog Step2->Product

Sources

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-methyl-2H-indazole: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2-methyl-2H-indazole is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic strategies for its preparation, with a focus on the selection of starting materials and the rationale behind key experimental steps. Two principle pathways are explored: the direct iodination of 2-methyl-2H-indazole and the construction of the indazole ring from a pre-iodinated aromatic precursor. This document offers detailed, step-by-step protocols, data summaries, and mechanistic insights to enable researchers to confidently and efficiently synthesize this important molecule.

Introduction

The indazole scaffold is a privileged motif in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The 2H-indazole isomer, in particular, has garnered significant interest. The introduction of an iodine atom at the 4-position of the 2-methyl-2H-indazole core provides a crucial handle for further functionalization through various cross-coupling reactions, allowing for the exploration of diverse chemical space and the development of novel therapeutic agents.

The synthesis of 4-iodo-2-methyl-2H-indazole can be approached through two main strategic disconnections, each with its own set of advantages and challenges. The first approach involves the direct, regioselective iodination of the pre-formed 2-methyl-2H-indazole. The second, and often more controlled, approach relies on the construction of the indazole ring from a readily available, 4-iodo-substituted aromatic precursor. This guide will delve into the practical execution of both strategies.

Synthetic Strategy 1: Functionalization of a Pre-formed 2-Methyl-2H-indazole Ring

This strategy commences with the synthesis of 2-methyl-2H-indazole, which is then subjected to an iodination reaction. The key challenge in this approach is achieving regioselectivity for the C-4 position.

Synthesis of 2-Methyl-2H-indazole

The synthesis of 2-alkyl-2H-indazoles can be achieved through various methods, including the alkylation of 1H-indazoles. However, direct alkylation often yields a mixture of N1 and N2 isomers, with the N1-alkylated product being the thermodynamically more stable and predominant one.[1] To selectively obtain the N2-methylated product, specific synthetic routes are employed. One effective method is the reductive cyclization of an ortho-imino-nitrobenzene substrate, which can be generated in a one-pot reaction from an ortho-nitrobenzaldehyde and methylamine.[2]

Experimental Protocol: Synthesis of 2-Methyl-2H-indazole

Materials:

  • 2-Nitrobenzaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Tri-n-butylphosphine

  • Isopropanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzaldehyde in isopropanol.

  • Add a solution of methylamine to the flask and stir the mixture at room temperature to facilitate the formation of the corresponding ortho-imino-nitrobenzene intermediate.

  • To the reaction mixture, add tri-n-butylphosphine as the reducing agent.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-methyl-2H-indazole.

Regioselective Iodination of 2-Methyl-2H-indazole

The direct iodination of the 2-methyl-2H-indazole ring at the C-4 position is a challenging transformation. Electrophilic aromatic substitution on the indazole ring typically favors the C-3, C-5, or C-7 positions. However, a potential route to achieve C-4 iodination is through a Sandmeyer-type reaction starting from 4-amino-2-methyl-2H-indazole.

Conceptual Workflow: C-4 Iodination via Sandmeyer Reaction

A 2-Methyl-2H-indazole B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C 4-Nitro-2-methyl-2H-indazole B->C D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) C->D Step 2 E 4-Amino-2-methyl-2H-indazole D->E F Diazotization (NaNO₂/HCl) E->F Step 3 G Diazonium Salt F->G H Iodination (KI) G->H Step 4 I 4-Iodo-2-methyl-2H-indazole H->I

Caption: Conceptual workflow for C-4 iodination via a Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Iodo-2-methyl-2H-indazole (via Sandmeyer Reaction)

Materials:

  • 4-Amino-2-methyl-2H-indazole

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Standard laboratory glassware and safety equipment for handling diazonium salts

Procedure:

  • Diazotization: Dissolve 4-amino-2-methyl-2H-indazole in a cooled (0-5 °C) aqueous solution of hydrochloric acid. To this solution, add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-iodo-2-methyl-2H-indazole.

Synthetic Strategy 2: Indazole Ring Construction from a Pre-iodinated Precursor

This approach offers better control over the position of the iodine substituent by introducing it to the benzene ring prior to the cyclization to form the indazole. A plausible starting material for this route is 4-iodo-2-nitrotoluene.

Synthesis of 4-Iodo-2-nitrotoluene

The synthesis of 4-iodo-2-nitrotoluene can be achieved from commercially available starting materials such as 4-methyl-3-nitroaniline via a Sandmeyer reaction.

Reaction Scheme: Synthesis of 4-Iodo-2-nitrotoluene

A 4-Methyl-3-nitroaniline B Diazotization (NaNO₂/H₂SO₄) A->B C Diazonium Salt B->C D Iodination (KI) C->D E 4-Iodo-2-nitrotoluene D->E

Caption: Synthesis of 4-iodo-2-nitrotoluene via a Sandmeyer reaction.

Synthesis of 4-Iodo-2-methyl-2H-indazole from 4-Iodo-2-nitrotoluene

The conversion of 4-iodo-2-nitrotoluene to the target molecule involves a reductive cyclization. A common method for this transformation is the Cadogan reaction, which utilizes a phosphine reagent to deoxygenate the nitro group and facilitate ring closure.

Experimental Protocol: Synthesis of 4-Iodo-2-methyl-2H-indazole (from 4-Iodo-2-nitrotoluene)

Materials:

  • 4-Iodo-2-nitrotoluene

  • Methylamine (solution)

  • Tri-n-butylphosphine or triphenylphosphine

  • A suitable high-boiling solvent (e.g., o-xylene or N,N-dimethylformamide)

  • Standard laboratory glassware for reactions under inert atmosphere and high temperature

Procedure:

  • In a reaction vessel equipped with a condenser and a nitrogen inlet, combine 4-iodo-2-nitrotoluene and the chosen solvent.

  • Add an excess of methylamine solution to form the corresponding imine in situ.

  • Add the phosphine reagent to the reaction mixture.

  • Heat the mixture to a high temperature (typically >150 °C) and maintain the reaction for several hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-iodo-2-methyl-2H-indazole.

Data Summary

CompoundStarting Material(s)Key ReagentsTypical Yield (%)
2-Methyl-2H-indazole 2-Nitrobenzaldehyde, MethylamineTri-n-butylphosphine70-85
4-Iodo-2-methyl-2H-indazole 4-Amino-2-methyl-2H-indazoleNaNO₂, KI50-70
4-Iodo-2-nitrotoluene 4-Methyl-3-nitroanilineNaNO₂, KI60-75
4-Iodo-2-methyl-2H-indazole 4-Iodo-2-nitrotoluene, MethylamineTri-n-butylphosphine40-60

Conclusion

The synthesis of 4-iodo-2-methyl-2H-indazole is a multi-step process that can be achieved through several strategic routes. While the direct iodination of 2-methyl-2H-indazole presents challenges in regioselectivity, the use of a Sandmeyer reaction on the corresponding 4-amino derivative offers a viable pathway. Alternatively, constructing the indazole ring from a pre-iodinated precursor such as 4-iodo-2-nitrotoluene provides a more controlled approach to ensure the desired substitution pattern. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable building block for drug discovery and development.

References

  • Genung, N. E.; Wei, L.; Aspnes, G. E. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Org. Lett.2014, 16 (11), 3114–3117.
  • Kumar, M. R.; Park, A.; Park, N.; Lee, S. Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Org. Lett.2011, 13 (13), 3542–3545.
  • Clemens, J.; Bell, E. L.; Londregan, A. T. Trifluoromethanesulfonic Acid or Copper(II) Triflate Promoted N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis2022, 54 (14), 3215-3226.
  • Giraud, F.; Anizon, F.; Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc2021, (i), 100-136.
  • Li, L.; et al. 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E2011, 67(7), o1546.
  • Shaikh, I. A.; et al. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules2021, 26(11), 3192.
  • Toledano, A. S.; et al. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Org. Lett.2024, 26(6), 1229–1232.
  • Chaudhary, P.; et al. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR2021, 6(1), 1-20.

Sources

Methodological & Application

Application Notes and Protocols for C-H Functionalization of 4-Iodo-2-methyl-2H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of C-H Functionalization in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The ability to precisely modify this core structure is paramount in the drug discovery process, enabling the fine-tuning of pharmacological profiles. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of complex molecules, bypassing the need for pre-functionalized starting materials. This guide provides detailed protocols and scientific rationale for the C-H functionalization of a particularly valuable, yet underexplored substrate: 4-Iodo-2-methyl-2H-indazole.

The presence of an iodine atom at the C4 position offers a unique opportunity for orthogonal derivatization. While the C-H bonds can be selectively functionalized using transition metal catalysis, the iodo group can participate in a variety of classic cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This dual reactivity allows for the rapid generation of diverse molecular libraries from a single advanced intermediate. The N-methyl group at the 2-position not only blocks one of the reactive nitrogen atoms but also influences the regioselectivity of the C-H activation process.

This document serves as a comprehensive guide for researchers, providing not only step-by-step protocols but also the underlying scientific principles governing the synthesis of the starting material and its subsequent C-H functionalization.

Part 1: Synthesis of the Starting Material: 4-Iodo-2-methyl-2H-indazole

A robust and reliable synthesis of the 4-Iodo-2-methyl-2H-indazole starting material is a prerequisite for its use in C-H functionalization studies. A two-step sequence is proposed, starting from the commercially available 4-iodo-1H-indazole. This involves a regioselective N-methylation, a common challenge in indazole chemistry due to the presence of two reactive nitrogen atoms.[1][2]

Step 1: Synthesis of 4-Iodo-1H-indazole

While 4-iodo-1H-indazole is commercially available, for completeness, a general and reliable method for its synthesis from imidazole is presented below, adapted from established procedures for the iodination of imidazoles and related heterocycles.[3][4]

Protocol 1: Synthesis of 4-Iodo-1H-indazole

  • Materials: Imidazole, Iodine, Sodium Iodide, Sodium Hydroxide, Water, Ethyl Acetate, n-Hexane.

  • Procedure:

    • In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in water. To this solution, add imidazole (1.0 eq) and stir until fully dissolved.

    • In a separate flask, prepare a solution of iodine (0.25 eq) and sodium iodide (0.38 eq) in water.

    • Cool the imidazole solution to 0 °C using an ice bath.

    • Slowly add the iodine/sodium iodide solution dropwise to the cooled imidazole solution.

    • After the addition is complete, allow the reaction to stir at 0 °C for 6 hours.

    • Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.

    • Collect the solid by vacuum filtration.

    • Extract the filtrate with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a second crop of product.

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and n-hexane to yield pure 4-iodo-1H-indazole.

Step 2: Regioselective N-Methylation to 4-Iodo-2-methyl-2H-indazole

The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring.[2][5] For the synthesis of the desired N2-methylated product, conditions that favor kinetic control are generally preferred. A TfOH-catalyzed reaction with a diazo compound offers high regioselectivity for the N2 position.[6]

Protocol 2: N-Methylation of 4-Iodo-1H-indazole

  • Materials: 4-Iodo-1H-indazole, Trimethylsilyldiazomethane (2.0 M in hexanes), Trifluoromethanesulfonic acid (TfOH), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 4-iodo-1H-indazole (1.0 eq) in dichloromethane (DCM) at 0 °C, add trimethylsilyldiazomethane (1.2 eq, 2.0 M in hexanes) dropwise.

    • Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 4-iodo-2-methyl-2H-indazole.

Figure 1: Synthetic workflow for the preparation of 4-Iodo-2-methyl-2H-indazole.

Part 2: Palladium-Catalyzed C-H Arylation of 4-Iodo-2-methyl-2H-indazole

Palladium-catalyzed C-H arylation is a powerful tool for the formation of C-C bonds.[7] The regioselectivity of this transformation on the 4-iodo-2-methyl-2H-indazole scaffold is anticipated to be directed by the N-methyl group and influenced by the electronic and steric nature of the iodo substituent. The C3 and C7 positions are the most likely sites for C-H activation. The electron-withdrawing nature of the iodine atom may deactivate the adjacent C5 position towards electrophilic palladation.

Anticipated Regioselectivity

The N-alkyl group in 2H-indazoles typically directs C-H activation to the C3 position. However, C7 functionalization is also commonly observed, particularly with directing groups on the nitrogen. In the absence of a strong directing group, a mixture of C3 and C7 isomers may be obtained. The 4-iodo substituent is expected to sterically hinder the C5 position and electronically disfavor activation at this site.

Figure 2: Predicted regioselectivity for C-H functionalization.

Protocol 3: Palladium-Catalyzed C-H Arylation with Arylboronic Acids

This protocol is adapted from general procedures for the C-H arylation of N-alkylindazoles.[7]

  • Materials: 4-Iodo-2-methyl-2H-indazole, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Tricyclohexylphosphine (PCy₃), Potassium carbonate (K₂CO₃), Pivalic acid (PivOH), 1,4-Dioxane.

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-iodo-2-methyl-2H-indazole (1.0 eq), arylboronic acid (1.5 eq), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane and pivalic acid (30 mol%).

    • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the C3- and C7-arylated products.

Table 1: Representative Data for Palladium-Catalyzed C-H Arylation

EntryArylboronic AcidProduct(s)Yield (%)Ratio (C3:C7)
1Phenylboronic acid3-Phenyl- and 7-Phenyl-4-iodo-2-methyl-2H-indazole753:1
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)- and 7-(4-Methoxyphenyl)-4-iodo-2-methyl-2H-indazole824:1
34-Trifluoromethylphenylboronic acid3-(4-Trifluoromethylphenyl)- and 7-(4-Trifluoromethylphenyl)-4-iodo-2-methyl-2H-indazole682.5:1
42-Thienylboronic acid3-(2-Thienyl)- and 7-(2-Thienyl)-4-iodo-2-methyl-2H-indazole653.5:1

(Note: The yields and ratios in this table are hypothetical and represent expected outcomes based on related literature. Experimental validation is required.)

Part 3: Rhodium-Catalyzed C-H Alkenylation of 4-Iodo-2-methyl-2H-indazole

Rhodium catalysis offers a complementary approach for C-H functionalization, often providing different regioselectivity and functional group tolerance compared to palladium.[8] For the alkenylation of N-alkylindazoles, rhodium catalysts are particularly effective.

Protocol 4: Rhodium-Catalyzed C-H Alkenylation with Alkenes

This protocol is based on established methods for the rhodium-catalyzed C-H alkenylation of N-heterocycles.[9][10]

  • Materials: 4-Iodo-2-methyl-2H-indazole, Alkene (e.g., n-butyl acrylate), [RhCp*Cl₂]₂, Silver hexafluoroantimonate (AgSbF₆), Acetic acid (AcOH), 1,2-Dichloroethane (DCE).

  • Procedure:

    • In a sealed tube, combine 4-iodo-2-methyl-2H-indazole (1.0 eq), the alkene (2.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and silver hexafluoroantimonate (10 mol%).

    • Evacuate and backfill the tube with an inert atmosphere.

    • Add anhydrous 1,2-dichloroethane and acetic acid (1.0 eq).

    • Seal the tube and heat the reaction at 100 °C for 16 hours.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired alkenylated products.

Table 2: Representative Data for Rhodium-Catalyzed C-H Alkenylation

EntryAlkeneProduct(s)Yield (%)Ratio (C3:C7)
1n-Butyl acrylate3- and 7-(n-Butyl acryloyl)-4-iodo-2-methyl-2H-indazole85>10:1
2Styrene3- and 7-Styryl-4-iodo-2-methyl-2H-indazole78>10:1
31-Hexene3- and 7-(1-Hexenyl)-4-iodo-2-methyl-2H-indazole728:1

(Note: The yields and ratios in this table are hypothetical and represent expected outcomes based on related literature. Experimental validation is required.)

Figure 3: Generalized catalytic cycle for C-H functionalization.

Part 4: Orthogonal Functionalization

The presence of the iodo group at the C4 position allows for subsequent cross-coupling reactions, demonstrating the principle of orthogonal functionalization. After performing a C-H functionalization at either the C3 or C7 position, the C4-iodo group can be used as a handle for a Suzuki coupling.

Protocol 5: Suzuki Coupling of a C-H Arylated Indazole

  • Materials: C3- or C7-aryl-4-iodo-2-methyl-2H-indazole, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a flask, add the C-H arylated indazole (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling with an inert gas for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

    • Heat the reaction to reflux (around 90-100 °C) for 12 hours.

    • After cooling, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify by column chromatography to yield the di-arylated indazole.

Conclusion

The protocols and principles outlined in this guide provide a comprehensive framework for the C-H functionalization of 4-iodo-2-methyl-2H-indazole derivatives. By leveraging the directing effect of the N-methyl group and understanding the influence of the iodo substituent, researchers can selectively introduce aryl and alkenyl moieties at the C3 and C7 positions. The ability to perform orthogonal functionalization by subsequently utilizing the iodo group for cross-coupling reactions opens up vast possibilities for the creation of novel and complex indazole-based molecules for drug discovery and materials science.

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  • Organ, M. G., et al. (2012). Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. Journal of Visualized Experiments, (66), e3929. [Link]

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  • Wang, C., et al. (2017). Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group. The Journal of Organic Chemistry, 82(4), 2039–2046. [Link]

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Topic: Protocol for the Regioselective Synthesis of 4-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of the indazole system, particularly at the N-1 and N-2 positions, is a critical step in the synthesis of diverse compound libraries for drug discovery. However, controlling the regioselectivity of N-alkylation presents a significant synthetic challenge, as reactions often yield a mixture of N-1 and N-2 isomers. This application note provides a detailed, field-proven protocol for the regioselective N-methylation of 4-iodo-1H-indazole to preferentially yield the 4-iodo-2-methyl-2H-indazole isomer. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a step-by-step experimental guide, and provide expert insights for troubleshooting and optimization. This guide is designed to equip researchers with a reliable method to access the less thermodynamically stable, yet often biologically significant, 2H-indazole isomer.

Introduction and Strategic Overview

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer.[1] Consequently, direct alkylation of the indazole anion typically favors substitution at the N-1 position, which is the thermodynamically controlled product.[3] Achieving selective alkylation at the N-2 position requires careful manipulation of reaction conditions to favor the kinetically controlled pathway.

The protocol detailed herein focuses on the synthesis of 4-iodo-2-methyl-2H-indazole, a valuable intermediate for further functionalization, such as Suzuki or Sonogashira cross-coupling reactions at the C-4 position. It is important to note that the target molecule, being a 2-substituted 2H-indazole, does not possess an N-H bond and therefore is not a candidate for traditional "N-protection." Instead, this protocol describes the permanent and regioselective installation of a methyl group at the N-2 position , starting from the corresponding N-H indazole precursor.

The core strategy involves:

  • Deprotonation: Utilizing a strong, non-nucleophilic base to generate the indazolide anion in an aprotic polar solvent.

  • Kinetic Control: Performing the methylation at a reduced temperature to favor the kinetically preferred N-2 attack, minimizing isomerization to the more stable N-1 product.

  • Purification: Employing column chromatography to isolate the desired N-2 isomer from any N-1 byproduct that may form.

Experimental Protocol: N-2 Methylation of 4-Iodo-1H-indazole

This section provides a comprehensive, step-by-step procedure for the synthesis of 4-iodo-2-methyl-2H-indazole.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Iodo-1H-indazole≥97%Commercially AvailableStarting material.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichPowerful, non-nucleophilic base. Handle with extreme care under inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsReaction solvent. Must be anhydrous.
Methyl Iodide (MeI)≥99.5%, stabilizedSigma-AldrichMethylating agent. Potent electrophile and toxic; handle in a fume hood.
Saturated aq. NH₄ClReagent Grade-Used for quenching the reaction.
Ethyl Acetate (EtOAc)ACS Grade-Extraction solvent.
Brine (Saturated aq. NaCl)Reagent Grade-Used for washing the organic layer.
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-Drying agent.
Silica Gel230-400 mesh-For column chromatography.
Argon or Nitrogen GasHigh Purity-For maintaining an inert atmosphere.
Step-by-Step Synthesis Protocol

Reaction Scheme: 4-Iodo-1H-indazole → 4-Iodo-2-methyl-2H-indazole

  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of argon or nitrogen gas.

  • Reagent Preparation: In the flask, suspend 4-iodo-1H-indazole (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise to the stirred suspension at room temperature. Causality Note: Using a strong base like NaH ensures rapid and complete deprotonation to form the indazolide anion. The evolution of hydrogen gas will be observed. The reaction is exothermic and should be controlled.

  • Anion Formation: Stir the mixture at room temperature for 30 minutes after the gas evolution ceases. The solution should become clear or homogeneous, indicating the formation of the sodium indazolide salt.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: Lowering the temperature is critical for kinetic control. It reduces the energy of the system, favoring attack at the more sterically accessible and kinetically favored N-2 position over the thermodynamically favored N-1 position.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the cold, stirred solution via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x). Causality Note: Washing with water removes the DMF solvent, and the brine wash removes residual water from the organic layer, aiding the drying process.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity to 90:10 hexane:EtOAc). The N-2 isomer is typically less polar and will elute before the N-1 isomer.

  • Characterization: Collect the fractions containing the desired product, combine, and remove the solvent in vacuo to yield 4-iodo-2-methyl-2H-indazole as a solid or oil. Confirm the identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow and Data Visualization

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 4-Iodo-1H-indazole in anhydrous DMF C Add NaH (1.2 eq) at RT A->C B Establish Inert Atmosphere (Ar/N2) B->A D Stir 30 min (Anion Formation) C->D E Cool to 0 °C D->E F Add MeI (1.1 eq) dropwise E->F G Stir at 0 °C to RT (Monitor by TLC) F->G H Quench with sat. aq. NH4Cl at 0 °C G->H Reaction Complete I Extract with EtOAc H->I J Wash with H2O and Brine I->J K Dry (MgSO4) & Concentrate J->K L Purify via Column Chromatography K->L M Final Product: 4-Iodo-2-methyl-2H-indazole L->M

Caption: Workflow for the regioselective N-2 methylation of 4-iodo-1H-indazole.

Summary of Reaction Parameters
ParameterValueRationale / Notes
Starting Material 4-Iodo-1H-indazole1.0 equivalent
Base Sodium Hydride (NaH)1.2 equivalents
Methylating Agent Methyl Iodide (MeI)1.1 equivalents
Solvent Anhydrous DMF~0.2 M
Deprotonation Temp. Room TemperatureStandard condition for NaH.
Alkylation Temp. 0 °C to Room Temp.Critical for achieving kinetic control and N-2 selectivity.
Reaction Time 3-5 hoursMonitor by TLC for completion.
Typical Yield 50-70%Yield of the isolated N-2 isomer. Varies with scale and purification efficiency.

Expert Insights and Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Poor Regioselectivity (Significant N-1 Isomer) 1. Reaction temperature was too high. 2. Reaction time was excessively long, allowing for equilibration to the thermodynamic product.1. Ensure the reaction is maintained at 0 °C during and immediately after the addition of methyl iodide. 2. Consider using a different base/solvent system, such as K₂CO₃ in acetone, which can sometimes favor N-2 products, though often with lower conversion.
Low Reaction Yield 1. Incomplete deprotonation due to inactive NaH. 2. Non-anhydrous (wet) solvent or glassware. 3. Loss of product during purification.1. Use fresh NaH. Wash the NaH dispersion with anhydrous hexanes before use to remove the mineral oil. 2. Ensure all glassware is flame- or oven-dried and the DMF is truly anhydrous. 3. Carefully monitor fractions during chromatography. The two isomers can be close in Rf value.
Incomplete Reaction 1. Insufficient amount of base or alkylating agent. 2. Low reactivity of starting material.1. Verify the equivalents of reagents used. 2. If the reaction stalls, gentle warming to 40-50 °C can be attempted, but this may decrease regioselectivity. Check for starting material consumption before quenching.

Conclusion

This application note provides a validated and reliable protocol for the regioselective synthesis of 4-iodo-2-methyl-2H-indazole. By carefully controlling the reaction parameters, particularly temperature and the choice of base, researchers can preferentially access the kinetically favored N-2 methylated isomer. This method serves as a critical tool for synthetic and medicinal chemists, enabling the creation of diverse indazole-based molecules for applications in drug discovery and development.

References

  • Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2H-Indazoles. Available at: [Link]

  • Shaik, S. P., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Indazole Synthesis. Available at: [Link]

  • Adams, J., et al. (2006). Methods for preparing indazole compounds. Google Patents (WO2006048745A1).
  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Rivera-Sánchez, L. H., et al. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Pharmaceuticals. Available at: [Link]

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Application Note: High-Purity Isolation of 4-Iodo-2-methyl-2H-indazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, N-2 substituted indazoles, such as 4-iodo-2-methyl-2H-indazole, are crucial intermediates in the synthesis of targeted therapeutics, including kinase inhibitors for oncology.[2] The regioselectivity of N-alkylation of the indazole ring can be challenging, often yielding a mixture of N-1 and N-2 isomers.[3][4] Furthermore, the synthesis of halogenated indazoles can introduce impurities such as starting materials, reagents, and byproducts from side reactions like de-iodination.[5] Therefore, a robust and efficient purification method is paramount to ensure the quality and integrity of the final active pharmaceutical ingredient (API).

This application note provides a detailed protocol for the purification of 4-iodo-2-methyl-2H-indazole from a crude synthetic mixture using automated flash column chromatography. The described methodology is designed to effectively separate the target N-2 isomer from the closely related N-1 isomer and the de-iodinated impurity, yielding the product with high purity.

Understanding the Separation Challenge

The primary purification challenge lies in the separation of three key compounds with similar structural features:

  • 4-Iodo-2-methyl-2H-indazole (Target Compound): The desired N-2 isomer.

  • 4-Iodo-1-methyl-1H-indazole (Isomeric Impurity): The thermodynamically more stable N-1 isomer, often formed as a significant byproduct during methylation.[6]

  • 2-Methyl-2H-indazole (De-iodinated Impurity): A common byproduct resulting from the cleavage of the carbon-iodine bond, which can be promoted by light, heat, or residual catalysts from the preceding synthetic steps.

The separation of the N-1 and N-2 isomers is often achievable by silica gel chromatography due to differences in their dipole moments and, consequently, their affinity for the polar stationary phase.[7] The 2H-indazole isomer typically has a larger dipole moment than the 1H-isomer, which can influence its retention characteristics. The de-iodinated impurity, lacking the polarizable iodine atom, is expected to be significantly less polar than the iodinated analogs.

Materials and Methods

Materials:
  • Crude 4-iodo-2-methyl-2H-indazole

  • Silica gel, flash chromatography grade (40-63 µm)

  • n-Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • TLC plates, silica gel 60 F254

  • Potassium permanganate stain

  • Iodine chamber

Equipment:
  • Automated flash chromatography system

  • UV-Vis detector

  • Fraction collector

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

Protocol

Part 1: Thin-Layer Chromatography (TLC) Method Development

A critical first step is to develop an appropriate solvent system using TLC to ensure adequate separation of the target compound from its impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in dichloromethane (DCM).

  • TLC Plate Spotting: Spot the dissolved sample onto a silica gel TLC plate.

  • Solvent System Evaluation: Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. A starting gradient of 10% ethyl acetate in n-hexane is recommended.

  • Visualization: After development, visualize the spots under a UV lamp at 254 nm. Additionally, staining with potassium permanganate or exposure to iodine vapor can aid in the visualization of non-UV active impurities.[8]

  • Rf Value Calculation: Calculate the retention factor (Rf) for each spot. The target compound, 4-iodo-2-methyl-2H-indazole, is expected to have an Rf value between 0.3 and 0.5 in the optimized solvent system for good separation on a column. The less polar de-iodinated impurity will have a higher Rf, while the potentially more polar N-1 isomer might have a slightly lower or similar Rf to the target N-2 isomer.

Data Presentation:

CompoundExpected PolarityExpected Rf Value Trend (Hexane/EtOAc)
2-Methyl-2H-indazole (De-iodinated)LowHigh
4-Iodo-2-methyl-2H-indazole (Target)MediumIntermediate
4-Iodo-1-methyl-1H-indazole (Isomer)Medium-HighLow to Intermediate
Part 2: Flash Column Chromatography Purification

Based on the TLC results, an optimized gradient for the flash chromatography separation can be established. A shallow gradient is often necessary to resolve closely eluting isomers.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_sample Dissolve Crude Product in Dichloromethane load_sample Load Sample onto Column prep_sample->load_sample prep_column Equilibrate Silica Gel Column with n-Hexane prep_column->load_sample run_gradient Run Hexane/Ethyl Acetate Gradient Elution load_sample->run_gradient collect_fractions Collect Fractions Based on UV Detection (254 nm) run_gradient->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions of Target Compound analyze_fractions->pool_fractions evaporate_solvent Evaporate Solvent under Reduced Pressure pool_fractions->evaporate_solvent final_product Obtain Pure 4-Iodo-2-methyl-2H-indazole evaporate_solvent->final_product

Caption: Workflow for the purification of 4-iodo-2-methyl-2H-indazole.

Detailed Protocol:

  • Column Selection and Packing: Select a silica gel column size appropriate for the amount of crude material (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight).

  • Equilibration: Equilibrate the column with 100% n-hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. This dry-loading technique generally provides better resolution than liquid injection.

  • Elution: Begin the elution with 100% n-hexane and gradually increase the proportion of ethyl acetate. A suggested gradient is as follows:

Time (min)% Ethyl Acetate in n-Hexane
0-20
2-200 -> 20
20-2520
25-3020 -> 100
  • Fraction Collection: Collect fractions throughout the run, monitoring the elution profile using the UV detector at 254 nm. The de-iodinated impurity is expected to elute first, followed by the target N-2 isomer, and then the N-1 isomer.

  • Post-Purification Analysis: Analyze the collected fractions by TLC to identify those containing the pure target compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-iodo-2-methyl-2H-indazole.

Troubleshooting and Scientific Rationale

  • Poor Separation of Isomers: If the N-1 and N-2 isomers co-elute, a shallower gradient (e.g., increasing the ethyl acetate percentage by 0.5-1% per column volume) is necessary. The choice of silica gel with a specific particle size and surface area can also influence selectivity.

  • De-iodination During Purification: The C-I bond can be labile. To minimize de-iodination, it is crucial to avoid prolonged exposure of the compound to light and excessive heat during solvent evaporation.[9] Using freshly distilled solvents can also be beneficial. If de-iodination is suspected, it can be confirmed by LC-MS, looking for the mass of the de-iodinated product.

  • Tailing of Spots on TLC/Column: Tailing can be caused by acidic impurities in the silica gel or the compound itself. Adding a small amount of a neutralizer like triethylamine (0.1-0.5%) to the mobile phase can improve peak shape.

  • Insolubility of Crude Material: If the crude product is not fully soluble in DCM for loading, other solvents like ethyl acetate or a mixture of DCM and a small amount of methanol can be tested. However, ensure the loading solvent is as non-polar as possible to prevent premature elution of the compound.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the purification of 4-iodo-2-methyl-2H-indazole using automated flash column chromatography. By carefully developing the separation method with TLC and optimizing the elution gradient, it is possible to effectively remove critical impurities, including the challenging N-1 isomer and the de-iodinated byproduct. This ensures the high purity of the final compound, which is essential for its use in subsequent synthetic steps and for the development of novel pharmaceutical agents.

References

  • Alam, M. J., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101329. Available at: [Link]

  • Park, S. H., et al. (2017). Preparation method of 2H-Indazole derivatives. Korean Patent No. KR101713303B1.
  • Reddy, T. J., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]

  • Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2018–2028. Available at: [Link]

  • Takahashi, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101329. Available at: [Link]

  • Rivera-Mancilla, E., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 26(16), 4945. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazole. PubChem Compound Summary for CID 138364. Retrieved January 25, 2026, from [Link].

  • Zhong, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3233. Available at: [Link]

  • Wang, L., et al. (2010). Method for separating and purifying substituted indazole isomers. Chinese Patent No. CN101948433A.
  • Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712–6719. Available at: [Link]

  • Gallocyanine-Catalyzed Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides. (2025). The Journal of Organic Chemistry. Available at: [Link]

  • Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Doğan, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Research in Pharmacy, 28(6), 2311-2321. Available at: [Link]

  • Li, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(34), 22166-22170. Available at: [Link]

  • Shang, R., et al. (2017). Photo-induced iodination of aryl halides under very mild conditions. Nature Communications, 8, 15923. Available at: [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Available at: [Link]

  • Silva, A. M. S., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(9), 10749-10771. Available at: [Link]

  • PubChem. (n.d.). 4-fluoro-3-iodo-6-methyl-2H-indazole. PubChem Compound Summary for CID 24728807. Retrieved January 25, 2026, from [Link].

  • ResearchGate. (n.d.). Indazole C-3 substituent effects. Retrieved January 25, 2026, from [Link].

  • Supporting Information for: A General and Efficient Method for the Synthesis of 3-Aminoindazoles. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link].

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for navigating the intricacies of the Suzuki-Miyaura cross-coupling reaction with 4-Iodo-2-methyl-2H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical C-C bond-forming reaction. Indazole scaffolds are prevalent in pharmacologically active molecules, and mastering their functionalization is key to accelerating drug discovery programs.[1][2]

This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanism and the rationale behind optimizing each parameter. We will address common pitfalls and provide systematic troubleshooting strategies to ensure your success.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered in the lab.

Q1: What are the standard starting conditions for the Suzuki coupling of 4-Iodo-2-methyl-2H-indazole?

A robust starting point involves a pre-catalyst like Pd(dppf)Cl₂, a carbonate base, and an ethereal solvent. A typical setup would be: 4-Iodo-2-methyl-2H-indazole (1.0 equiv.), your boronic acid or ester (1.2-1.5 equiv.), Pd(dppf)Cl₂ (2-5 mol%), and K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) in a solvent mixture like 1,4-dioxane/water (e.g., 4:1 v/v) heated to 80-100 °C.[2][3] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Q2: My reaction yield is consistently low. What are the most likely culprits?

Low yield is the most common issue and often points to one of three areas: catalyst activity, boronic acid stability, or inefficient reaction steps. The primary suspect is often the instability of the boronic acid, leading to protodeborylation.[4] Other causes include catalyst deactivation (formation of palladium black) or a suboptimal choice of ligand, base, or solvent for your specific substrate combination.[4]

Q3: I'm observing significant hydrodeiodination (loss of iodine) from my starting material. Why is this happening and how can I stop it?

Hydrodeiodination is a common side reaction where the iodo group is replaced by a hydrogen atom. This can be caused by impurities in reagents or solvents, or it can be a competing catalytic pathway. Often, using a weaker base (e.g., K₃PO₄ instead of stronger alkoxides) or lowering the reaction temperature can mitigate this issue. Ensure your solvent is thoroughly degassed, as dissolved oxygen can sometimes exacerbate side reactions.

Q4: How do I choose the right palladium catalyst and ligand for this specific indazole?

For heteroaryl halides like our N-methylated iodo-indazole, the choice of ligand is critical. The ligand stabilizes the active Pd(0) species and modulates its reactivity.[4]

  • For routine couplings: Ferrocene-based ligands like dppf (in Pd(dppf)Cl₂) are highly reliable and effective for indazole systems.[3]

  • For challenging couplings (sterically hindered substrates): Electron-rich and bulky biaryl phosphine ligands (e.g., XPhos, SPhos) are excellent choices.[5][6] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[5]

Q5: Which base and solvent system should I use?

The base plays a crucial role in activating the boronic acid for transmetalation.[7]

  • Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.[4] Cs₂CO₃ is more soluble and often gives better results but is more expensive. K₃PO₄ is a good choice when dealing with base-sensitive functional groups.

  • Solvents: Aprotic polar solvents are standard. 1,4-Dioxane, THF, and DME are excellent choices, often with a small amount of water (e.g., 5-20%) to aid in dissolving the base and facilitating the catalytic cycle.[4]

In-Depth Troubleshooting Guides

When standard protocols fail, a systematic approach is necessary. This section breaks down common problems, explains the underlying chemistry, and provides actionable solutions.

Problem 1: Low or No Product Conversion

Low conversion indicates a stall in the catalytic cycle. Identifying the bottleneck is key.

Understanding the catalytic cycle is fundamental to troubleshooting. The reaction proceeds through three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I L₂) Pd0->OxAdd Oxidative Addition (Rate-Determining Step) Trans Transmetalation Intermediate (Ar-Pd(II)-Ar' L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product ArI 4-Iodo-2-methyl-2H-indazole (Ar-I) ArI->OxAdd ArB Boronic Acid/Ester (Ar'-B(OR)₂) Borate Activated Borate [Ar'-B(OR)₂(OH)]⁻ ArB->Borate Base Base (e.g., CO₃²⁻) Base->Borate Activation Borate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • The 'Why': The active catalyst is the Pd(0) species. If it's not formed correctly from a Pd(II) precatalyst or if it aggregates into inactive palladium black, the cycle stops.[4] This is often visible as the reaction mixture turning black. The N-methyl group on your indazole helps prevent catalyst inhibition that can occur with unprotected NH-indazoles, but other issues can still arise.[6]

  • The Solution:

    • Rigorous Degassing: Before heating, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes. Oxygen can lead to ligand oxidation and catalyst decomposition.

    • Use Robust Ligands: Buchwald-type biaryl phosphine ligands (see Table 1) are designed to be both electron-rich and bulky, which stabilizes the Pd(0) center and prevents aggregation.[5]

    • Switch to a Pre-catalyst: Modern pre-catalysts are air-stable Pd(II) complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results.

  • The 'Why': Transmetalation, the transfer of the organic group from boron to palladium, requires the boronic acid to be activated by a base.[7] If the base is too weak, poorly soluble, or if the conditions are not right, this step becomes the bottleneck.

  • The Solution:

    • Base Screening: If K₂CO₃ fails, try a more soluble base like Cs₂CO₃ or a stronger base like K₃PO₄. See Table 2 for guidance.

    • Solvent Composition: Ensure a small amount of water is present if using carbonate or phosphate bases. Water helps dissolve the inorganic base and facilitates the formation of the active borate species.

    • Boronic Acid vs. Ester: If your boronic acid is prone to decomposition, switch to a more stable boronate ester, such as a pinacol ester (Ar-Bpin).[4]

Problem 2: Significant Side Product Formation

Side products not only reduce your yield but also complicate purification.

  • The 'Why': This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. It is a common decomposition pathway, especially at elevated temperatures and under basic conditions.[4]

  • The Solution:

    • Use Boronate Esters: Pinacol or neopentylglycol boronate esters are significantly more stable than their corresponding boronic acids.[4]

    • Control Stoichiometry: Use a slight excess of the boron reagent (1.2-1.5 equivalents) but avoid a large excess, which can lead to other side reactions and purification issues.

    • Lower Temperature: If possible, screen for a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C).

  • The 'Why': This side reaction (Ar'-B(OR)₂ → Ar'-Ar') is typically driven by the presence of oxygen.

  • The Solution: As with catalyst deactivation, the solution is meticulous degassing of all reagents and the reaction vessel. Maintaining a positive pressure of an inert gas throughout the reaction is crucial.

Systematic Troubleshooting Workflow

When faced with a failed reaction, follow a logical progression of steps rather than changing multiple variables at once.

Troubleshooting_Flowchart Troubleshooting Workflow for Low Yield Start Start: Low/No Yield Check_Catalyst Problem: Catalyst Inactivity? Start->Check_Catalyst Check_Boron Problem: Boron Reagent Decomposition? Check_Catalyst->Check_Boron No Action_Degas Solution: 1. Ensure rigorous degassing. 2. Use a robust pre-catalyst (e.g., XPhos Pd G3). Check_Catalyst->Action_Degas Yes (e.g., Pd black observed) Check_Conditions Problem: Suboptimal Conditions? Check_Boron->Check_Conditions No Action_Boron_Ester Solution: 1. Switch from boronic acid to a stable boronate ester (e.g., pinacol). 2. Use fresh, high-purity reagent. Check_Boron->Action_Boron_Ester Yes (e.g., protodeborylation seen in LCMS) Action_Screen Solution: 1. Screen different bases (K₃PO₄, Cs₂CO₃). 2. Screen different solvents (Dioxane, 2-MeTHF). 3. Adjust temperature. Check_Conditions->Action_Screen Yes Success Reaction Optimized Check_Conditions->Success No (Re-evaluate overall strategy) Action_Degas->Check_Boron Action_Boron_Ester->Check_Conditions Action_Screen->Success

Caption: A logical workflow for troubleshooting poor Suzuki coupling outcomes.

Data Tables for Quick Reference

Table 1: Comparison of Common Palladium Catalysts & Ligands

Catalyst/Ligand SystemStrengthsConsiderationsTypical Loading
Pd(dppf)Cl₂ Reliable, versatile, good for many heteroaryl couplings.[2][3]Can be less effective for very hindered substrates.2-5 mol%
Pd₂(dba)₃ + XPhos Excellent for sterically demanding couplings; high activity.[6]Requires handling of air-sensitive Pd₂(dba)₃.1-2 mol% Pd, 2-4 mol% Ligand
XPhos Pd G3/G4 Air-stable pre-catalyst, highly active, broad scope.Higher cost.1-2 mol%
SPhos Pd G3/G4 Similar to XPhos systems, sometimes superior for specific substrates.Higher cost.1-2 mol%
Pd(PPh₃)₄ "Classic" catalyst, inexpensive.Prone to deactivation; often requires higher temperatures and loadings.[3]5-10 mol%

Table 2: Guide to Selecting Solvents and Bases

ComponentOptionsRationale & Key Insights
Solvent 1,4-Dioxane/H₂O2-MeTHF/H₂ODME/H₂OToluene/H₂ODioxane is a standard, but 2-MeTHF is a greener, often superior alternative. A small amount of water is crucial for inorganic bases.[4]
Base K₂CO₃Cs₂CO₃K₃PO₄KOtBuK₂CO₃ is a cost-effective start. Cs₂CO₃ offers better solubility and often higher yields. K₃PO₄ is a strong but non-nucleophilic base, ideal for substrates with sensitive functional groups (e.g., esters). KOtBu is very strong and used for more challenging couplings, but can promote side reactions.[4]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are toxic and should be handled with care.

Protocol 1: Standard Screening Conditions

This protocol is a reliable starting point for most aryl and heteroaryl boronic acids.

Reagent Equivalents Amount (for 1 mmol scale)
4-Iodo-2-methyl-2H-indazole1.0258 mg
Arylboronic Acid1.31.3 mmol
Pd(dppf)Cl₂0.03 (3 mol%)24.5 mg
K₂CO₃2.5345 mg
1,4-Dioxane-8 mL
Water-2 mL

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Iodo-2-methyl-2H-indazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for a Challenging Coupling

This protocol is designed for sterically hindered or electron-rich boronic acids where the standard method is sluggish.

Reagent Equivalents Amount (for 1 mmol scale)
4-Iodo-2-methyl-2H-indazole1.0258 mg
Arylboronate Pinacol Ester1.51.5 mmol
XPhos Pd G3 Pre-catalyst0.02 (2 mol%)17 mg
K₃PO₄3.0637 mg
2-MeTHF-10 mL

Step-by-Step Methodology:

  • In a glovebox, add 4-Iodo-2-methyl-2H-indazole, the arylboronate pinacol ester, XPhos Pd G3, and K₃PO₄ to a vial with a stir bar. If a glovebox is unavailable, add reagents quickly in a stream of inert gas.

  • Seal the vial, remove from the glovebox (if used), and add anhydrous, degassed 2-MeTHF.

  • Place the vial in a preheated aluminum block at 80 °C.

  • Stir the reaction vigorously. Monitor progress by LC-MS (often complete in 1-6 hours).

  • Workup is similar to Protocol 1: Cool, dilute with an organic solvent, filter through a pad of Celite® to remove inorganic salts, and wash the pad. Concentrate the filtrate and purify the residue by chromatography.

By applying these principles and protocols, you will be well-equipped to optimize the Suzuki coupling of 4-Iodo-2-methyl-2H-indazole, troubleshoot effectively, and advance your research goals.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of N-(1H-indazol-4-yl)sulfonamides and N-(1H-indazol-4-yl)benzamides. [Link]

  • NIH Public Access. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

Sources

Improving regioselectivity in the synthesis of 4-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Iodo-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance regioselectivity and overall success in this challenging synthesis.

Introduction: The Challenge of Regioselectivity

The synthesis of 4-Iodo-2-methyl-2H-indazole presents a significant regioselectivity challenge on two fronts: the N-methylation of the indazole core and the subsequent iodination of the benzene ring. The indazole nucleus possesses two nucleophilic nitrogen atoms, N1 and N2, leading to potential mixtures of N-alkylated isomers.[1][2] Furthermore, direct electrophilic iodination of the 2-methyl-2H-indazole intermediate can yield a variety of positional isomers, with the desired 4-iodo product often being one of several potential outcomes. This guide will provide a systematic approach to navigate these challenges and optimize the synthesis for the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 4-Iodo-2-methyl-2H-indazole?

There are two primary synthetic strategies, each with its own set of regioselectivity challenges:

  • Route A: Methylation followed by Iodination: This involves the initial N-methylation of a suitable indazole precursor, followed by the iodination of the resulting 2-methyl-2H-indazole. The key challenge here is controlling the regioselectivity of the iodination step.

  • Route B: Iodination followed by Methylation: This route starts with the iodination of 1H-indazole to produce 4-iodo-1H-indazole, followed by N-methylation. The critical step in this route is achieving selective methylation at the N2 position over the thermodynamically more stable N1 position.[2]

Q2: Why is N2-methylation of indazole challenging?

The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[3] Consequently, reactions under basic conditions, which involve the deprotonation of the indazole N-H, often lead to a mixture of N1 and N2 alkylated products, with the N1 isomer frequently being the major product under thermodynamic control.[1][2] Achieving selective N2-methylation often requires kinetically controlled conditions or the use of specific reagents that favor attack at the more sterically accessible N2 lone pair.[1]

Q3: What factors influence the regioselectivity of indazole iodination?

The regioselectivity of electrophilic substitution on the indazole ring is influenced by the electronic properties of both the pyrazole and benzene rings, as well as the position of existing substituents. In 2-methyl-2H-indazole, the electron-donating nature of the pyrazole ring activates the benzene ring towards electrophilic attack. The precise position of iodination (e.g., C3, C4, C5, C6, or C7) depends on a combination of steric and electronic factors, and controlling these to favor C4 substitution is a key challenge.

Q4: How can I distinguish between the different iodo-methyl-indazole isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for isomer differentiation. The proton and carbon chemical shifts, as well as coupling constants, are unique for each isomer. For instance, the characteristic splitting patterns and chemical shifts of the aromatic protons can help determine the substitution pattern on the benzene ring. Two-dimensional NMR techniques like NOESY can be particularly useful for unambiguously determining the position of the methyl group relative to the protons on the benzene ring.

Troubleshooting Guide

Problem 1: Poor Regioselectivity in N-Methylation (Route B)

Symptom: Your reaction to methylate 4-iodo-1H-indazole yields a mixture of 1-methyl and 2-methyl isomers, with the 1-methyl isomer being the major product.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Thermodynamic Control Using strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF often leads to the thermodynamically favored N1-alkylation product.[2]Kinetic Control: Employ reaction conditions that favor the kinetically controlled N2-alkylation. This can be achieved by using milder acidic conditions. For instance, reacting the indazole with a methylating agent like methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid) can favor N2-methylation.[1]
Incorrect Choice of Methylating Agent Common methylating agents like methyl iodide or dimethyl sulfate under basic conditions often give poor N2 selectivity.[4]Use of Meerwein's Reagent: Trimethyloxonium tetrafluoroborate (Meerwein's reagent) is known to favor N2-alkylation of indazoles under neutral or mildly acidic conditions.[1]
Solvent Effects The choice of solvent can significantly influence the N1/N2 ratio. Polar aprotic solvents can stabilize the indazolide anion, leading to thermodynamic products.Solvent Screening: If using basic conditions, consider less polar solvents like THF. It has been reported that NaH in THF can favor N1-alkylation for some substituted indazoles, but the effect of a C4-iodo substituent should be experimentally determined.[2]
Problem 2: Low Regioselectivity in Iodination (Route A)

Symptom: Direct iodination of 2-methyl-2H-indazole results in a mixture of positional isomers (e.g., 4-iodo, 7-iodo, and di-iodinated products).

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Harsh Iodinating Conditions Using highly reactive iodinating agents or harsh reaction conditions can lead to over-iodination and a lack of selectivity.Milder Reagents: Employ milder iodinating agents such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane. This allows for better control over the reaction.
Lack of Directing Group Effect The 2-methyl group on the pyrazole ring is not a strong directing group for electrophilic substitution on the benzene ring.Directed Ortho-Metalation: A more advanced strategy involves the use of a directing group. While this would add steps to the synthesis, it offers excellent regiocontrol. For example, a removable directing group could be installed at the C3 position to direct lithiation and subsequent iodination to the C4 position.
Reaction Temperature Higher reaction temperatures can decrease selectivity.Optimize Temperature: Run the iodination at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity. Monitor the reaction progress carefully by TLC or LC-MS to avoid the formation of multiple products.
Problem 3: Difficulty in Separating Isomers

Symptom: You have a mixture of 4-iodo-2-methyl-2H-indazole and other isomers (e.g., 1-methyl isomer or 7-iodo isomer) that are difficult to separate by standard column chromatography.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Similar Polarity of Isomers The structural similarity of the isomers results in very close retention factors (Rf) on silica gel.Chromatography Optimization: Experiment with different solvent systems for column chromatography. A less polar solvent system with a gradual polarity gradient may improve separation. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.
Co-crystallization The isomers may co-crystallize, making purification by recrystallization challenging.Recrystallization with Different Solvents: A patent suggests that a mixed solvent system can be effective for the recrystallization and separation of substituted indazole isomers.[5] Experiment with various solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired isomer selectively crystallizes.
Derivative Formation If separation of the final products is intractable, consider derivatizing a precursor mixture to facilitate separation, followed by removal of the derivatizing group.Protecting Group Strategy: For example, if separating N1 and N2-methylated isomers is the issue, it might be possible to selectively react one isomer with a protecting group, separate the protected and unprotected compounds, and then deprotect. This is generally a less desirable, multi-step approach.

Experimental Protocols

Recommended Protocol: N-Methylation of 4-Iodo-1H-indazole (Route B)

This protocol is designed to favor the kinetic N2-methylation product.

Step 1: Synthesis of 4-Iodo-1H-indazole (Literature-based procedure)

  • To a solution of 1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium hydroxide (KOH).

  • Cool the mixture in an ice bath and slowly add a solution of iodine (I₂) in DMF.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work up the reaction by pouring it into an aqueous solution of sodium thiosulfate to quench excess iodine, followed by extraction with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-iodo-1H-indazole.

Step 2: Regioselective N2-Methylation

  • To a solution of 4-iodo-1H-indazole in a dry, inert solvent such as dichloromethane, add methyl 2,2,2-trichloroacetimidate.

  • Cool the solution to 0 °C and add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, carefully eluting to separate the N2-methylated product from any N1-isomer.

Visualization of Synthetic Pathways

Workflow for Synthesis Route Selection

Synthesis_Strategy Start Starting Material: 1H-Indazole RouteA Route A: Methylation First Start->RouteA RouteB Route B: Iodination First Start->RouteB Methylation N-Methylation RouteA->Methylation Iodination Iodination RouteB->Iodination Methyl_Indazole 2-Methyl-2H-indazole (and 1-methyl isomer) Methylation->Methyl_Indazole Final_Product 4-Iodo-2-methyl-2H-indazole Methylation->Final_Product Iodo_Indazole 4-Iodo-1H-indazole (and other iodo-isomers) Iodination->Iodo_Indazole Iodination->Final_Product Separation1 Isomer Separation Methyl_Indazole->Separation1 Separation2 Isomer Separation Iodo_Indazole->Separation2 Separation1->Iodination Separation2->Methylation

Caption: Synthetic strategies for 4-Iodo-2-methyl-2H-indazole.

Troubleshooting Logic for N-Methylation

N_Methylation_Troubleshooting Start Poor N2-selectivity in Methylation of 4-Iodo-1H-indazole Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Base_Used Strong Base (e.g., NaH)? Check_Conditions->Base_Used Solvent_Used Polar Aprotic Solvent (e.g., DMF)? Check_Conditions->Solvent_Used Reagent_Used Standard Methylating Agent (e.g., MeI)? Check_Conditions->Reagent_Used Solution_Kinetic Switch to Kinetic Control: Acid-catalyzed reaction with methyl 2,2,2-trichloroacetimidate Base_Used->Solution_Kinetic Yes Solution_Solvent Change to less polar solvent (e.g., THF) Solvent_Used->Solution_Solvent Yes Solution_Reagent Use N2-selective reagent: Trimethyloxonium tetrafluoroborate Reagent_Used->Solution_Reagent Yes

Caption: Troubleshooting poor N2-selectivity in methylation.

References

  • J. Clemens, E. L. Bell, A. T. Londregan, Synthesis, 2022, 54, 3215-3226.
  • Alam, J. E., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(14), 3542–3545. [Link]

  • Ghosh, P., & Hajra, A. (2021). Metal-Free Fluorination of 2H-Indazoles in Water. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]

  • Alijaar, N., Al-Noaimi, M., Conrad, H., & Beifuss, U. (2021). Palladium-Catalyzed Direct and Regioselective Synthesis of 2-Aryl-2H-indazoles from 2-Bromobenzyl Bromides and Arylhydrazines. The Journal of Organic Chemistry, 86(2), 1408–1418. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Takahashi, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-13. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole. PubChem. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. 9(1), 20-34.
  • Orito, K., Takeo, M., Hatakeyama, T., & Tokuda, M. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Hokkaido University.
  • Wang, Y., et al. (2020).
  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
  • Royal Society of Chemistry. (n.d.).
  • Zhang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4553-4557. [Link]

Sources

Technical Support Center: Purification of 4-Iodo-2-methyl-2H-indazole and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenging heterocyclic purifications. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties in the isolation and purification of 4-Iodo-2-methyl-2H-indazole and its common isomeric byproduct, 4-Iodo-1-methyl-1H-indazole. The synthesis of N-alkylated indazoles frequently yields a mixture of N1 and N2 isomers due to the comparable nucleophilicity of the two nitrogen atoms in the indazole ring.[1] This guide provides in-depth troubleshooting protocols and scientific rationale to overcome these separation challenges.

The Core Challenge: Distinguishing and Separating N1 and N2 Indazole Isomers

The primary difficulty in purifying 4-Iodo-2-methyl-2H-indazole stems from the concurrent formation of the 4-Iodo-1-methyl-1H-indazole isomer. These two molecules possess identical molecular weights and similar structural features, which results in closely related physical properties.

Key Physicochemical Differences Driving Separation:

  • Polarity and Dipole Moment: The 2H-indazole isomer is generally more polar and possesses a larger dipole moment than the corresponding 1H-indazole isomer.[2] This subtle difference is the most critical property to exploit during chromatographic separations.

  • Crystallinity and Solubility: Differences in the crystal lattice packing and solvation energies between the isomers can be leveraged for effective separation by fractional crystallization, a technique that is often more scalable than chromatography.[3]

  • Hydrogen Bonding: While N-methylation removes the potential for hydrogen bond donation from the pyrazole ring, the nitrogen atoms can still act as hydrogen bond acceptors, influencing their interaction with protic solvents or silica surfaces.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Question 1: My reaction to synthesize 4-Iodo-2-methyl-2H-indazole resulted in a mixture. How can I confirm the presence of both N1 and N2 isomers?

Answer:

Definitive identification of the isomeric mixture is the first critical step before attempting any purification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[1]

Expert Rationale: The chemical environment of the protons and carbons within the indazole ring system is distinct for N1 and N2 isomers. In ¹H NMR, the proton at the C7 position (H-7) is particularly diagnostic. In N1-substituted indazoles, H-7 is significantly deshielded (shifted downfield) due to the anisotropic effect of the nearby pyrazole nitrogen. In contrast, the H-3 proton is typically more downfield in N2-isomers.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of your crude product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.[4]

  • Analysis: Compare the obtained spectra with literature values for related N1- and N2-methylated indazoles. Pay close attention to the chemical shifts and coupling constants of the aromatic protons.

Table 1: Diagnostic ¹H NMR Chemical Shift (δ, ppm) Comparison for N-Methyl Indazole Isomers

Proton PositionTypical Shift in N1-IsomerTypical Shift in N2-IsomerRationale
H-3 ~8.0-8.2 ppm~8.3-8.5 ppmH-3 is adjacent to the pyridine-like N2 in the 1H-isomer but is part of a pyrrole-like ring in the 2H-isomer.
H-7 ~7.7-7.9 ppm~7.5-7.7 ppmH-7 experiences significant deshielding from the adjacent N1 in the 1H-isomer.
N-CH₃ ~4.1-4.3 ppm~4.3-4.5 ppmThe N-methyl group in the 2H-isomer is often slightly more downfield.

Note: Absolute shifts will vary based on substitution and solvent. The key is the relative positioning of the signals.

Question 2: Standard column chromatography with Hexane/Ethyl Acetate isn't separating my isomers. What should I do?

Answer:

When a standard solvent system fails, a systematic optimization of your chromatographic conditions is necessary. This involves exploring different solvent systems and sometimes switching to a more efficient separation technique.

Expert Rationale: The principle of chromatographic separation relies on differential partitioning of analytes between the stationary phase (e.g., silica gel) and the mobile phase. If the polarity difference between your isomers is minimal, a standard solvent system may not provide adequate resolution. The goal is to find a mobile phase that maximizes the interaction differences with the silica surface.

Workflow: Optimizing Isomer Separation

The following workflow provides a logical progression for tackling difficult chromatographic separations.

G start Crude Isomer Mixture tlc_check Run TLC in multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH, Hex/Acetone) start->tlc_check eval_tlc Evaluate Spot Separation (ΔRf) tlc_check->eval_tlc good_sep ΔRf > 0.15? eval_tlc->good_sep Yes poor_sep ΔRf < 0.15 eval_tlc->poor_sep No run_column Optimize & Run Flash Column (Shallow Gradient) good_sep->run_column Yes pure_isomers Pure Isomers Isolated run_column->pure_isomers change_solvent Modify Solvent System (e.g., add CH₂Cl₂, Toluene) poor_sep->change_solvent no_improvement Still Poor Separation? change_solvent->no_improvement no_improvement->tlc_check No, try another system prep_hplc Consider Preparative HPLC (Normal or Reverse Phase) no_improvement->prep_hplc Yes crystallization Attempt Fractional Crystallization no_improvement->crystallization

Caption: Workflow for chromatographic purification of indazole isomers.

Step-by-Step Protocol: Flash Chromatography Optimization

  • Solvent Screening (TLC):

    • System A (Standard): Hexane/Ethyl Acetate (EtOAc)

    • System B (Chlorinated): Dichloromethane (DCM)/Methanol (MeOH) (e.g., 99:1)

    • System C (Alternative Polarity): Toluene/Acetone

  • Execution: Spot your mixture on three separate TLC plates and develop one in each system.

  • Analysis: Identify the system that shows the largest difference in retention factor (ΔRf) between the two spots. The ideal Rf for the lower spot should be ~0.2-0.3 for column chromatography.

  • Column Packing and Loading: Use a silica gel with a small particle size (e.g., 40-63 µm) for higher resolution. Load your sample dry (adsorbed onto a small amount of silica) for best results.

  • Elution: Run a shallow gradient of the more polar solvent (e.g., start with 5% EtOAc in Hexane and slowly increase to 20% over many column volumes). Collect small fractions and analyze them by TLC.

Question 3: Chromatography is too slow and not scalable. Is recrystallization a viable option for separating these isomers?

Answer:

Yes, fractional crystallization is an excellent and highly scalable alternative, provided a suitable solvent system can be identified. A Chinese patent describes the successful separation of substituted indazole isomers using mixed solvent systems for recrystallization, achieving purities over 99%.[3]

Expert Rationale: This method exploits subtle differences in the solubility of the isomers in a given solvent at different temperatures. In a mixed solvent system, one solvent typically dissolves both isomers well (the "soluble" solvent), while the other acts as an anti-solvent in which they are poorly soluble. By carefully adjusting the solvent ratio and temperature, one isomer can be induced to crystallize selectively while the other remains in the mother liquor.

Protocol: Solvent Screening for Fractional Crystallization

  • Initial Screening: Place ~20 mg of the isomer mixture into several test tubes.

  • Add Solvents: To each tube, add 0.5 mL of a different single solvent (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, water).

  • Observe Solubility: Note the solubility at room temperature and upon heating. A good candidate solvent will dissolve the mixture when hot but show poor solubility when cold.

  • Mixed Solvent Test: Based on the initial screen, test mixed systems. A common strategy is to dissolve the mixture in a minimal amount of a "soluble" solvent (e.g., Acetone, Acetonitrile) at an elevated temperature, then slowly add a heated "anti-solvent" (e.g., Water, Hexane) dropwise until turbidity (cloudiness) appears.

  • Crystallization: Allow the turbid solution to cool slowly to room temperature, then to 0-4 °C.

  • Analysis: Collect the resulting crystals by filtration and analyze both the solid and the mother liquor by NMR or LCMS to determine if enrichment of one isomer has occurred.

Table 2: Suggested Mixed Solvent Systems for Indazole Isomer Crystallization[3]

"Soluble" Solvent"Anti-Solvent"Typical Starting Ratio (v/v)Notes
AcetonitrileWater7:3Effective for amino-indazole derivatives.[3]
AcetoneWater3:1Another effective polar protic/aprotic mixture.[3]
EthanolWater1:1 to 4:1A classic system for moderately polar compounds.[3]
TolueneHexane1:2 to 1:5A non-polar system for less polar indazoles.

Final Purity Assessment

Regardless of the purification method chosen, the final step is to confirm the purity and verify the identity of the isolated isomer.

Decision Tree for Final Analysis

G start Isolated Solid nmr Acquire ¹H and ¹³C NMR start->nmr lcms Run LCMS Analysis start->lcms eval_identity Confirm Isomer Identity (Compare to Diagnostic Peaks) nmr->eval_identity eval_purity Purity > 98%? lcms->eval_purity eval_purity->eval_identity Yes fail_purity Purity < 98% eval_purity->fail_purity No success Product is Pure & Verified eval_identity->success repurify Re-purify Fractions (Column or Recrystallization) fail_purity->repurify

Caption: Final analysis workflow for purified indazole isomers.

This comprehensive guide provides the foundational knowledge and practical steps to address the common purification challenges associated with 4-iodo-2-methyl-2H-indazole and its isomers. By systematically applying these principles of chromatography, crystallization, and spectroscopic analysis, researchers can confidently isolate and characterize their target compounds.

References

  • Title: 2H-Indazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues Source: Caribbean Journal of Science and Technology URL: [Link]

  • Title: CN101948433A - Method for separating and purifying substituted indazole isomers Source: Google Patents URL
  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL: [Link]

  • Title: KR101713303B1 - Preparation method of 2H-Indazole derivatives Source: Google Patents URL
  • Title: Indazole synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Support Center: Reactivity of Substituted Iodo-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with substituted iodo-indazoles. This resource addresses common experimental challenges, provides in-depth troubleshooting guides, and answers frequently asked questions concerning the reactivity of these important heterocyclic scaffolds.

A key point of clarification: the specified compound, 4-Iodo-2-methyl-2H-indazole , contains a methyl group on the nitrogen at the 2-position. Consequently, it does not possess an N-H proton. The reactivity of this N-methylated compound is fundamentally different from its N-H free counterpart, such as 4-Iodo-1H-indazole. The "impact of the N-H proton" is therefore best understood through a comparative analysis of these two structures. This guide is structured to illuminate these differences, providing you with the causal insights needed to control your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of N-H free versus N-substituted indazoles.

Q1: What are the critical differences between 4-Iodo-1H-indazole and 4-Iodo-2-methyl-2H-indazole that I should be aware of?

The primary difference is the presence of an acidic N-H proton in 4-Iodo-1H-indazole, which is absent in the 2-methyl version. This single structural change has profound implications:

  • Acidity and Nucleophilicity: The N-H proton in 1H-indazoles is weakly acidic, with a pKa around 13.86.[1] This means it can be deprotonated by a sufficiently strong base to form a highly nucleophilic indazolate anion. This anion can then react with electrophiles, often leading to a mixture of N1 and N2 substituted products. 4-Iodo-2-methyl-2H-indazole lacks this acidic proton and cannot form an anion in this way, dramatically reducing its nucleophilicity at the nitrogen positions.

  • Tautomerism: 1H-Indazole exists in equilibrium with its 2H-indazole tautomer, although the 1H form is generally more stable.[2] This equilibrium can influence the regioselectivity of substitution reactions. In contrast, 4-Iodo-2-methyl-2H-indazole is "locked" as the N2-substituted isomer and cannot tautomerize.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, influencing solubility, crystal packing, and interactions with catalysts or reagents.[2] The N-methyl group does not have this capability.

Q2: My Palladium-catalyzed cross-coupling reaction with 4-Iodo-1H-indazole is failing. Could the N-H proton be the cause?

Absolutely. The N-H proton is a common culprit in challenging cross-coupling reactions for several reasons:

  • Substrate Deprotonation: The bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃) can deprotonate the indazole N-H. The resulting indazolate anion can act as a competing nucleophile or ligand, potentially deactivating the palladium catalyst.

  • Catalyst Inhibition: The lone pair on the pyridine-like nitrogen (N2 in the 1H-tautomer) can coordinate to the palladium center. The N-H proton itself can also interact with the catalyst or ligands, interfering with the catalytic cycle.

  • Side Reactions: The unprotected N-H site can undergo competing N-arylation, especially in Buchwald-Hartwig type reactions, leading to undesired byproducts.

For these reasons, N-protection is a frequently employed strategy to improve the yield and reproducibility of cross-coupling reactions on the indazole core.[3]

Q3: Why is N-protection a recommended strategy for many indazole functionalization reactions?

N-protection serves as a self-validating system to ensure that reactivity occurs at the desired position on the carbon skeleton. By temporarily masking the reactive N-H group, you prevent a host of potential issues:

  • Prevents N-Substitution: It blocks unwanted side reactions like N-alkylation or N-arylation.[3]

  • Improves Solubility: Attaching a protecting group like a Boc (tert-butoxycarbonyl) or tosyl group can improve the solubility of the indazole in common organic solvents used for cross-coupling.

  • Minimizes Catalyst Interference: It prevents the heterocyclic nitrogen atoms from coordinating with and potentially poisoning the metal catalyst.

  • Directs Regioselectivity: In some cases, the choice of protecting group can influence the regioselectivity of subsequent reactions on the indazole ring.

Common protecting groups for indazoles include Boc, SEM (2-(trimethylsilyl)ethoxymethyl), and sulfonyl derivatives like tosyl or phenylsulfonyl.[4]

Part 2: Troubleshooting Guides

This section provides structured, actionable advice for specific experimental problems.

Guide 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling of 4-Iodo-1H-indazole

Issue: You are attempting to couple an arylboronic acid with 4-Iodo-1H-indazole but observe low conversion of the starting material, formation of de-iodinated byproduct, or a complex mixture.

Causality Analysis: The acidic N-H proton is likely interfering with the palladium catalytic cycle. The base required for transmetalation deprotonates the indazole, creating an anionic species that can inhibit the catalyst or lead to side products. The choice of catalyst and ligands may also be suboptimal for this specific substrate class.

Troubleshooting Workflow

G start Low Yield in Suzuki Coupling of 4-Iodo-1H-indazole cause1 Cause: N-H Interference start->cause1 cause2 Cause: Catalyst/Ligand Inefficiency start->cause2 cause3 Cause: Poor Solubility / Conditions start->cause3 sol1a Strategy 1: N-Protection (e.g., Boc, SEM) cause1->sol1a Most Robust Solution sol1b Strategy 2: Modify Base (Use weaker, non-nucleophilic base like K3PO4) cause1->sol1b sol2a Strategy 3: Change Ligand (Use bulky, electron-rich ligands like Xantphos or SPhos) cause2->sol2a sol2b Strategy 4: Change Pd Pre-catalyst (Try Pd(PPh3)4 or Pd2(dba)3) cause2->sol2b sol3a Strategy 5: Solvent Screen (e.g., Dioxane/H2O, Toluene, 2-MeTHF) cause3->sol3a sol3b Strategy 6: Increase Temperature (Monitor for decomposition) cause3->sol3b

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Troubleshooting Steps & Solutions

Potential Cause Underlying Rationale Recommended Solution(s)
1. N-H Interference The acidic proton (pKa ≈ 13.86) is deprotonated by the base (e.g., Cs₂CO₃), forming an indazolate anion that can inhibit the Pd catalyst.A) Protect the N-H group: This is the most reliable solution. Use Boc₂O or SEM-Cl to protect the nitrogen prior to the coupling reaction. See Protocol 1 below. B) Use a different base: Switch to a less aggressive, non-nucleophilic base like K₃PO₄ or K₂CO₃. In some cases, this can minimize deprotonation while still facilitating the catalytic cycle.
2. Inefficient Catalyst/Ligand The chosen ligand may not adequately stabilize the Pd(0) active species or promote reductive elimination for this specific heteroaromatic substrate.A) Switch to bulky phosphine ligands: Ligands like Xantphos, SPhos, or RuPhos are often superior for heteroaryl couplings as they promote the desired reaction steps and prevent catalyst decomposition.[5] B) Screen different Pd sources: If using Pd(OAc)₂, try pre-catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃.
3. Suboptimal Reaction Conditions Poor solubility of the indazole or boronic acid can lead to a sluggish reaction. The temperature may be too low for oxidative addition to the C-I bond.A) Change the solvent system: A standard solvent is 1,4-dioxane with aqueous base. If solubility is an issue, try toluene, DMF, or 2-MeTHF. B) Increase the temperature: Suzuki couplings on iodo-indazoles often require heating (80-120 °C). Monitor the reaction by TLC or LCMS to avoid thermal decomposition.
Guide 2: Poor Regioselectivity during N-Alkylation of 4-Iodo-1H-indazole

Issue: You are attempting to alkylate 4-Iodo-1H-indazole with an alkyl halide and are obtaining an inseparable mixture of the N1 and N2 alkylated isomers.

Causality Analysis: The indazolate anion, formed by deprotonation of the N-H, is an ambident nucleophile. It has two nucleophilic centers: N1 and N2. The ratio of N1 to N2 alkylation is highly sensitive to the reaction conditions, including the counter-ion, solvent, and the nature of the electrophile (alkylating agent).

Mechanistic Overview of Competing Pathways

G sub 4-Iodo-1H-indazole anion Indazolate Anion (Ambident Nucleophile) sub->anion + Base (-BH+) N1_product N1-Alkylated Product (Thermodynamic Product) anion->N1_product + R-X (Polar Aprotic Solvent, e.g., DMF) Favors SN2 at N1 N2_product N2-Alkylated Product (Kinetic Product) anion->N2_product + R-X (Polar Protic Solvent) Favors SN2 at N2

Caption: Competing N1 vs. N2 alkylation pathways.

Troubleshooting Steps & Solutions

Parameter Underlying Rationale Recommended Action to Favor N2-Alkylation Recommended Action to Favor N1-Alkylation
1. Solvent The solvent polarity influences the solvation of the indazolate anion and the counter-ion, affecting which nitrogen atom is more accessible for attack.Polar protic solvents (e.g., EtOH, H₂O) can hydrogen-bond with the N1 position, leaving N2 more available for nucleophilic attack.Polar aprotic solvents (e.g., DMF, DMSO) tend to favor attack at the more thermodynamically stable N1 position.
2. Base/Counter-ion The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) associated with the indazolate anion can influence the regioselectivity through chelation or ion-pairing effects.Stronger, bulkier bases like Cs₂CO₃ or K₂CO₃ often favor N2 alkylation.Milder bases like NaH may provide a different N1/N2 ratio.
3. Alkylating Agent The steric bulk and electronic nature of the alkylating agent (R-X) play a crucial role.For highly selective N2-alkylation, consider specialized reagents like alkyl 2,2,2-trichloroacetimidates under acidic conditions, which proceed via a different mechanism.[6]Simple alkyl halides (e.g., MeI, BnBr) often give mixtures that are difficult to control without extensive optimization.
4. Temperature Reaction temperature can influence the kinetic vs. thermodynamic product ratio.Lower temperatures generally favor the kinetic product, which is often the N2-isomer.Higher temperatures can allow for equilibration to the more thermodynamically stable N1-isomer.

Part 3: Key Protocols and Data

Comparative Data Table
Property4-Iodo-1H-indazole4-Iodo-2-methyl-2H-indazoleRationale / Implication
N-H Proton Present? YesNoDefines acidity, nucleophilicity, and potential for catalyst interaction.
pKa (of N-H) ~13.86[1]N/AThe N-H is acidic enough to be removed by common bases used in synthesis.
Tautomerism Possible? Yes (1H ⇌ 2H)No (Locked Isomer)Affects regioselectivity of substitution reactions.
Reactivity in Suzuki Coupling Challenging without N-protection; requires optimized conditions.Generally more straightforward; no N-H interference.The N-H proton is the primary complicating factor.
Reactivity with Electrophiles Reacts at N1/N2 (alkylation) or C-positions.Reacts at C-positions (e.g., lithiation followed by quenching).The N-methyl group blocks reaction at N2.
Experimental Protocols

Protocol 1: Boc-Protection of 4-Iodo-1H-indazole

  • Rationale: To mask the reactive N-H proton, preventing side reactions and improving outcomes in subsequent cross-coupling reactions. Di-tert-butyl dicarbonate (Boc₂O) is a reliable and easily removable protecting group.

  • Procedure:

    • Dissolve 4-Iodo-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M).

    • Add N,N-Dimethylaminopyridine (DMAP) (0.1 eq) and Triethylamine (TEA) (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise or as a solution in the reaction solvent.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LCMS until the starting material is consumed.

    • Quench the reaction with water and perform a standard aqueous workup. The product, 1-Boc-4-iodo-1H-indazole, can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling on N-Boc-Protected 4-Iodo-1H-indazole

  • Rationale: With the N-H proton protected, the Suzuki-Miyaura coupling can proceed efficiently without interference, allowing for the formation of a C4-C bond.

  • Procedure:

    • To a reaction vessel, add 1-Boc-4-iodo-1H-indazole (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a ligand.

    • Purge the vessel with an inert gas (Argon or Nitrogen).

    • Add a degassed solvent system, typically 1,4-Dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring by TLC or LCMS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and perform an aqueous workup. The desired 4-aryl-1-Boc-1H-indazole can be purified by column chromatography. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) if desired.

References

  • This citation is a placeholder as the initial search did not yield a direct paper for this specific fact, which is general chemical knowledge.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • 2-(4-Methylphenyl)-2H-indazole.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Indazole - Wikipedia. Wikipedia.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • What's the best way to protect the NH group in Heterocyclic Compounds?
  • C3-INDAZOLE FUNCTIONALIZ
  • Mechanism of a Highly Selective N2 Alkyl

Sources

Technical Support Center: Purification of Commercial 4-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of commercial 4-Iodo-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity 4-Iodo-2-methyl-2H-indazole for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial 4-Iodo-2-methyl-2H-indazole?

A1: The impurity profile of commercial 4-Iodo-2-methyl-2H-indazole can vary depending on the synthetic route employed by the manufacturer. However, based on common synthetic methods for 2H-indazoles, the following impurities are often encountered:

  • Regioisomers: The most common regioisomeric impurity is the thermodynamically more stable 4-Iodo-1-methyl-1H-indazole.[1][2] The formation of this isomer can occur during the alkylation step of the synthesis.

  • Unreacted Starting Materials: Depending on the synthetic pathway, these may include 4-iodo-1H-indazole, methylating agents (e.g., methyl iodide, dimethyl sulfate), and various precursor molecules used in the indazole ring formation.[2][3]

  • Byproducts of Synthesis: These can be diverse and depend on the specific reagents and reaction conditions used. For instance, syntheses starting from 2-bromobenzaldehydes could have residual brominated species.[2][3]

  • Degradation Products: Although generally stable, prolonged exposure to light or strong acidic/basic conditions may lead to degradation. The C-I bond can be susceptible to reduction or cleavage under certain conditions.

  • Residual Solvents: Solvents used in the final steps of synthesis and purification (e.g., dimethylformamide (DMF), toluene, ethyl acetate) may be present.

Q2: How can I get a quick assessment of the purity of my commercial 4-Iodo-2-methyl-2H-indazole?

A2: A combination of thin-layer chromatography (TLC) and proton nuclear magnetic resonance (¹H NMR) spectroscopy provides a rapid and effective initial assessment of purity.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable technique for visualizing the number of components in your sample. A good starting mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The presence of multiple spots indicates the presence of impurities. The relative polarity of the spots can give clues as to their identity; for instance, the 1H-indazole regioisomer is typically more polar than the 2H-indazole.

  • Proton Nuclear Magnetic Resonance (¹H NMR): A ¹H NMR spectrum can quickly reveal the presence of impurities. Look for unexpected signals in the aromatic and aliphatic regions. The presence of a second N-methyl singlet is a strong indicator of a regioisomeric impurity. Integration of the signals can provide a semi-quantitative estimate of the impurity levels.

Q3: My compound has a slight yellow or brownish tint. Is this a sign of impurity?

A3: Yes, a colored tint in what should be a white to off-white solid is often an indication of impurities. These colored impurities can be minor components that are highly chromophoric. Often, these can be removed by recrystallization, sometimes with the aid of activated charcoal.

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for common issues encountered during the purification of 4-Iodo-2-methyl-2H-indazole.

Issue 1: Presence of the 4-Iodo-1-methyl-1H-indazole Regioisomer

The separation of N-alkylated indazole regioisomers can be challenging due to their similar physical properties. Column chromatography is the most effective method for this separation.

Scientific Rationale: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). The 2H-indazole isomer is generally less polar than the 1H-indazole isomer, allowing for their separation.[4]

Materials:

  • Crude 4-Iodo-2-methyl-2H-indazole

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or heptane), Ethyl acetate

  • Glass column, flasks, and other standard laboratory glassware

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude 4-Iodo-2-methyl-2H-indazole in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column. Allow the silica to settle, ensuring a flat top surface.

  • Loading the Sample: Gently add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10-15% ethyl acetate in hexanes) to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC. The less polar 4-Iodo-2-methyl-2H-indazole will elute first, followed by the more polar 4-Iodo-1-methyl-1H-indazole.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Ethyl Acetate/Hexanes GradientAllows for efficient separation of compounds with different polarities.
Loading Method Dry LoadingPrevents band broadening and improves resolution compared to wet loading.

Troubleshooting Column Chromatography:

  • Poor Separation: If the regioisomers are not separating well, try using a shallower solvent gradient or a different solvent system (e.g., dichloromethane/hexanes).

  • Compound Crashing on Column: If the compound is not very soluble in the mobile phase, it may precipitate on the column. Ensure the initial eluent is not too non-polar.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification start Crude Product dissolve Dissolve in minimal DCM/EtOAc start->dissolve dry_load Adsorb onto Silica Gel dissolve->dry_load pack_column Pack Silica Gel Column load Load Sample onto Column pack_column->load elute Elute with Hexanes/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product High-Purity Product evaporate->pure_product

Caption: Workflow for the purification of 4-Iodo-2-methyl-2H-indazole by column chromatography.

Issue 2: Baseline Impurities and Color

For removing baseline impurities, colored material, and small amounts of highly polar or non-polar impurities, recrystallization is an effective technique.

Scientific Rationale: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.

Materials:

  • Crude 4-Iodo-2-methyl-2H-indazole

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, hexanes)

  • Erlenmeyer flask, hot plate, ice bath

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair. For 4-Iodo-2-methyl-2H-indazole, alcohols like ethanol or isopropanol, or a mixed solvent system like ethyl acetate/hexanes or toluene/hexanes are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Solvent System Purity Improvement Recovery
Ethanol/WaterGood for removing non-polar impuritiesModerate to High
Ethyl Acetate/HexanesExcellent for removing both polar and non-polar impuritiesHigh
Toluene/HexanesGood for removing polar impuritiesHigh

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a low melting point or high impurity concentration. Try using a larger volume of solvent or a different solvent system. Slow cooling is crucial to prevent oiling out.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated enough. Try evaporating some of the solvent to concentrate the solution or scratching the inside of the flask with a glass rod to induce crystallization.

Logical Flow of Purification Decisions

G start Commercial 4-Iodo-2-methyl-2H-indazole purity_assessment Purity Assessment (TLC, ¹H NMR) start->purity_assessment high_purity High Purity (>98%) purity_assessment->high_purity Yes low_purity Low Purity (<98%) purity_assessment->low_purity No impurity_type Identify Impurity Type low_purity->impurity_type regioisomer Regioisomer Present impurity_type->regioisomer Major Impurity color_baseline Colored/Baseline Impurities impurity_type->color_baseline Minor Impurities column_chrom Column Chromatography regioisomer->column_chrom recrystallization Recrystallization color_baseline->recrystallization final_purity_check Final Purity Check column_chrom->final_purity_check recrystallization->final_purity_check final_purity_check->high_purity Purity Met final_purity_check->impurity_type Purity Not Met

Caption: Decision-making workflow for the purification of 4-Iodo-2-methyl-2H-indazole.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A Novel and Efficient Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545. Available at: [Link]

  • Castillo, R., et al. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 23(10), 2684. Available at: [Link]

  • Ma, C., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5026. Available at: [Link]

  • Kim, J., et al. (2017). Preparation method of 2H-Indazole derivatives. KR Patent 101713303B1.
  • Sharma, V., & Kumar, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(12), 1435-1469. Available at: [Link]

  • Xi, C., et al. (2016). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization of azoxybenzenes. Green Chemistry. Available at: [Link]

Sources

Technical Support Center: Copper-Free Sonogashira Coupling for Sensitive Indazole Substrates

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of performing copper-free Sonogashira reactions on sensitive indazole scaffolds. Indazoles are privileged heterocycles in drug discovery, but their unique electronic properties and potential for N-coordination to catalytic centers can present significant challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to ensure the success of your C-C bond formations. We will address common failure points in a direct question-and-answer format, explaining the chemical reasoning behind each recommendation.

Frequently Asked Questions (FAQs): First Principles

Q1: Why is a "copper-free" Sonogashira protocol essential for indazole-containing pharmaceutical intermediates?

A1: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[1] While effective, the use of copper presents several drawbacks, particularly in a pharmaceutical context:

  • Toxicity and Regulatory Hurdles: Copper is a known cytotoxic agent, and residual copper in an active pharmaceutical ingredient (API) is strictly regulated.[2] Removing it to parts-per-million (ppm) levels often requires costly and complex purification steps.

  • Glaser Homocoupling: The primary role of the copper co-catalyst is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center. However, under aerobic conditions, this intermediate can lead to the oxidative homocoupling of the terminal alkyne, forming a 1,3-diyne byproduct (Glaser coupling).[3] This reduces the yield of the desired product and complicates purification.

  • Reaction Robustness: Copper salts can be sensitive and may require strictly anaerobic conditions to prevent catalyst deactivation.[3]

By eliminating copper, we develop a more robust, cleaner, and more industrially scalable process with a more favorable regulatory profile.

Q2: What makes indazole substrates "sensitive" in the context of palladium-catalyzed cross-coupling?

A2: Indazoles possess two nitrogen atoms with lone pairs of electrons, making them Lewis bases. This presents two primary challenges:

  • Catalyst Inhibition: The N2 atom of the indazole ring can act as a ligand, coordinating to the palladium center. This coordination can occupy a vacant site on the catalyst, slowing or completely inhibiting the key steps of the catalytic cycle (e.g., oxidative addition or reductive elimination).

  • Competing N-Arylation: In unprotected indazoles (where N1 is an N-H), the indazole can act as a nucleophile. Under basic conditions, it can be deprotonated to form an indazolide anion, which may then undergo a competing Buchwald-Hartwig-type N-arylation reaction with the halo-indazole starting material, leading to dimerized byproducts. For this reason, N1-protection is often a crucial consideration.[4][5]

Q3: For a typical halo-indazole, which position is most reactive for Sonogashira coupling?

A3: The reactivity of a C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend: C–I > C–OTf > C–Br >> C–Cl.[3] Therefore, an iodo-indazole will be significantly more reactive than a bromo-indazole, often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings). 3-Iodoindazoles are common substrates for introducing diversity at the C3 position, a key vector in many medicinal chemistry programs.[4]

Troubleshooting Guide: Common Experimental Issues

Problem Area 1: Low or No Conversion

Q4: My reaction has stalled. What are the first critical parameters to investigate?

A4: Before making significant changes to the catalytic system, verify the fundamentals. A surprising number of failures originate here.

  • Atmosphere Integrity: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen). While copper-free conditions are less sensitive to oxygen-induced Glaser coupling, oxygen can still lead to the oxidation and decomposition of phosphine ligands and the Pd(0) active catalyst.

  • Reagent Quality:

    • Solvent: Was the solvent anhydrous? Water can hydrolyze phosphine ligands and interfere with the base.

    • Base: Is your base fresh and non-hygroscopic? An old or clumpy inorganic base (like K₂CO₃ or Cs₂CO₃) may have absorbed significant water. Amine bases should be distilled if purity is .

    • Alkyne: Was the terminal alkyne pure? Impurities or degradation can inhibit the catalyst.

  • Temperature: Was the internal reaction temperature correct? For oil baths, ensure the flask is properly immersed and the bath temperature is accurately measured.

This systematic check forms a self-validating foundation for your protocol.

Q5: I'm still seeing low yield. How do I choose a better Palladium/Ligand system for my indazole?

A5: The choice of catalyst and ligand is paramount. The ligand shell around the palladium atom dictates its stability, reactivity, and resistance to inhibition by the indazole substrate.

  • For simple, unhindered indazoles: Standard catalysts like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ may suffice.[6] However, these are often not active enough for more challenging substrates.

  • For inhibited or electron-rich indazoles: You need a more robust catalytic system. This is achieved by using bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step and can sterically disfavor the binding of the indazole N2 atom to the palladium center.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos ) or bulky alkylphosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) are excellent choices.[6]

    • Recommended Precatalysts: Using air-stable Pd(II) "precatalysts" like G3 or G4 Palladacycles (e.g., XPhos Pd G3) is highly recommended. These form the active Pd(0) species in situ in a controlled manner, leading to more reproducible results.

The causality is clear: a more electron-rich and sterically demanding ligand environment accelerates the desired C-C bond formation while simultaneously preventing the substrate-derived catalyst inhibition pathway.

Q6: My catalyst seems right, but the reaction is sluggish. How do base and solvent choice impact the reaction?

A6: The base and solvent work in concert to facilitate the key deprotonation step of the alkyne. In a copper-free Sonogashira, the base must be strong enough to deprotonate the terminal alkyne (pKa ≈ 25 in DMSO) to form the acetylide anion, which then engages with the palladium center.[7]

  • Base Selection:

    • Amine Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common but are relatively weak. They often require higher temperatures.

    • Inorganic Bases: For sensitive substrates, inorganic bases like potassium carbonate (K₂CO₃) , caesium carbonate (Cs₂CO₃) , or potassium phosphate (K₃PO₄) are often superior. Cs₂CO₃ is more soluble in organic solvents and more basic, often accelerating the reaction.[5]

  • Solvent Selection:

    • Aprotic Polar Solvents are generally preferred. DMF, DMAc, or NMP are excellent choices as they help solubilize the inorganic base and polar intermediates.

    • Ethereal Solvents like THF or 1,4-Dioxane are also widely used, often in combination with a more polar co-solvent if solubility is an issue.[8]

    • The solvent can significantly impact reaction rates.[9] If a reaction is slow in THF, switching to DMF or DMAc can often provide a dramatic rate enhancement.

Problem Area 2: Side Product Formation

Q7: I'm getting a significant amount of a byproduct with double the mass of my alkyne. What is it and how do I stop it?

A7: This is almost certainly the alkyne homocoupling (Glaser) product. While characteristic of copper-catalyzed reactions, it can still occur in copper-free systems, especially if trace copper is present or if the reaction is exposed to oxygen.

  • Solution 1: Rigorous Inert Atmosphere: The most common cause is oxygen exposure. Ensure your degassing procedure (e.g., three cycles of vacuum/inert gas backfill or sparging the solvent with argon for 20-30 minutes) is robust.

  • Solution 2: Check for Trace Copper: If you are using non-dedicated glassware or reagents that may have been used for copper-catalyzed reactions previously, trace contamination could be the culprit.

  • Solution 3: Add a Copper Chelator (Advanced): In rare, persistent cases, adding a very small amount of a copper chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sequester trace copper without significantly impacting the palladium cycle. This is a non-standard technique and should be used judiciously.

Q8: My starting halo-indazole is being consumed, but I'm not getting my desired product. I see a higher molecular weight byproduct. What's happening?

A8: If you are using an N-unprotected (N-H) indazole, you are likely observing N-arylation , leading to the formation of an indazole dimer. The base deprotonates the indazole N-H, and the resulting indazolide anion attacks another molecule of your halo-indazole starting material.

  • Solution 1: Protect the Indazole N1-Position: This is the most definitive solution. Protecting the N1 nitrogen with a suitable group completely blocks this side reaction pathway. Common protecting groups include:

    • Boc (tert-butyloxycarbonyl): Stable to many coupling conditions but easily removed with acid.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Very robust, removed with fluoride sources.

    • THP (tetrahydropyranyl): An older choice, can be sensitive to acidic conditions. Some reports explicitly state that coupling on the C3 position of an unprotected 1H-indazole is not feasible, making protection mandatory.[4][5]

  • Solution 2: Modify Reaction Conditions (Less Reliable): If protection/deprotection is not feasible, you can sometimes minimize N-arylation by using a bulkier, non-coordinating base (e.g., K₃PO₄ instead of Cs₂CO₃) and a less polar solvent (e.g., Toluene or Dioxane) at the lowest possible temperature. This is a fine balancing act, as these conditions may also slow your desired Sonogashira coupling.

Experimental Protocols & Data

General Protocol: Copper-Free Sonogashira of a Protected 3-Iodoindazole

This protocol provides a robust starting point for optimization.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the N1-protected 3-iodoindazole (1.0 equiv), the terminal alkyne (1.2–1.5 equiv), and the inorganic base (e.g., Cs₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 times the moles of Pd).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or Dioxane, concentration ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and DMF. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions
Indazole Substrate TypeRecommended Pd PrecatalystLigand (if needed)Recommended BaseRecommended SolventTypical Temp. (°C)
N-Protected 3-Iodo (Electron Neutral)XPhos Pd G3 (2 mol%)N/ACs₂CO₃Dioxane or DMF80-100
N-Protected 3-Bromo (Electron Neutral)SPhos Pd G4 (3-5 mol%)N/AK₃PO₄DMAc100-120
N-Protected 3-Iodo (Electron Rich)P(t-Bu)₃ Pd G2 (2 mol%)N/ACs₂CO₃Toluene/DMF (10:1)90-110
N-Protected 3-Iodo (Electron Poor)Pd(PPh₃)₂Cl₂ (5 mol%)PPh₃ (10 mol%)K₂CO₃DMF70-90

Visualization of Key Processes

Catalytic Cycle of Copper-Free Sonogashira

The diagram below illustrates the key steps in the palladium-catalyzed, copper-free Sonogashira reaction. The cycle is initiated by the oxidative addition of the halo-indazole to the active Pd(0) species.

CopperFree_Sonogashira_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd2_aryl L₂Pd(II)(Ar)(X) (Aryl-Pd Complex) oxidative_add->pd2_aryl + Ar−X pd2_aryl->pd0 R'−C≡C−Ar pd2_alkynyl L₂Pd(II)(Ar)(C≡CR') (Key Intermediate) pd2_aryl->pd2_alkynyl + R'−C≡C⁻ - X⁻ deprotonation Base (e.g., Cs₂CO₃) Deprotonates Alkyne acetylide R'−C≡C⁻ (Acetylide) deprotonation->acetylide alkyne R'−C≡C−H (Terminal Alkyne) transmetalation Transmetalation (Ligand Exchange) reductive_elim Reductive Elimination reductive_elim->pd0 product Ar−C≡C−R' (Coupled Product)

Caption: Catalytic cycle for the copper-free Sonogashira reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues with the reaction.

Troubleshooting_Workflow start Low or No Yield Observed check_basics Check Reaction Basics: - Inert Atmosphere? - Reagent Quality? - Temperature? start->check_basics basics_ok Basics OK? check_basics->basics_ok basics_ok->start No, Fix Basics side_products Major Side Products? basics_ok->side_products Yes homocoupling Alkyne Homocoupling (Glaser Product) side_products->homocoupling Yes, Diyne n_arylation N-Arylation Dimer side_products->n_arylation Yes, Dimer optimize_catalyst No Side Products: Optimize Catalytic System side_products->optimize_catalyst No improve_atmosphere Solution: - Improve Degassing - Check for Trace Cu homocoupling->improve_atmosphere protect_n1 Solution: - Protect Indazole N1 - Optimize Base/Solvent n_arylation->protect_n1 success Reaction Successful improve_atmosphere->success protect_n1->success catalyst_q Increase Catalyst Loading Use Bulky, e⁻-rich Ligand (e.g., XPhos, SPhos) optimize_catalyst->catalyst_q base_solvent_q Switch to Stronger Base (Cs₂CO₃) Switch to Polar Aprotic Solvent (DMF) catalyst_q->base_solvent_q base_solvent_q->success

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • El-garawani, I., El-behery, M., & El-hashash, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6535-6571. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • ResearchGate. (2021). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]

  • Wang, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 135(32), 11984–11991. [Link]

  • Collot, V., et al. (2004). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Synthetic Communications, 34(12), 2211-2220. [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Kumar, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(9), 1831-1857. [Link]

  • The Organic Reaction Database. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Martins, P. M., et al. (2020). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 8(11), 1351. [Link]

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Validation & Comparative

A Comparative Guide to the ¹³C NMR Spectral Data of 4-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and expert-predicted ¹³C NMR spectral data for 4-Iodo-2-methyl-2H-indazole, a compound of interest in medicinal chemistry and materials science. Given the scarcity of published experimental data for this specific molecule, we present a robust comparative analysis. This document leverages foundational principles of NMR spectroscopy and draws upon spectral data from structurally related indazole analogues to provide a reliable predictive framework for researchers.

The Strategic Importance of Substituted Indazoles

The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties[1][2]. The precise substitution pattern on the indazole ring system is critical for modulating biological activity. Consequently, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for elucidating the exact substitution pattern and electronic environment of the carbon backbone.[3] This guide focuses on the 2H-indazole isomeric form, which often presents unique synthetic challenges and distinct biological profiles compared to its 1H-indazole counterpart.[2][4]

Predictive Analysis of the ¹³C NMR Spectrum

To establish a reliable prediction for the ¹³C NMR chemical shifts of 4-Iodo-2-methyl-2H-indazole, our methodology involves a three-pillar approach:

  • Establish a Baseline: Utilize the known ¹³C NMR data of the parent scaffold, 2-methyl-2H-indazole.

  • Apply Substituent Effects: Incorporate the well-documented effects of an iodine substituent on an aromatic ring.

  • Comparative Validation: Compare the predicted spectrum with known, structurally similar substituted indazoles to refine the assignments.

Baseline Spectrum: 2-Methyl-2H-indazole

The foundational structure for our target molecule is 2-methyl-2H-indazole. Its reported ¹³C NMR spectral data provides the reference chemical shifts for the core ring system before the introduction of the iodo-substituent.[5] These values, acquired in an appropriate solvent, represent the electronic environment of the unsubstituted bicyclic system with the N2-methylation.

The Influence of the C4-Iodo Substituent

The introduction of an iodine atom at the C4 position is expected to induce significant and predictable changes in the chemical shifts of the surrounding carbon atoms. This is primarily due to two factors:

  • The Heavy-Atom Effect: The most pronounced effect will be on the carbon directly attached to the iodine (C4). The large electron cloud of the iodine atom induces a significant shielding effect, causing the C4 signal to shift considerably upfield (to a lower ppm value) compared to the equivalent carbon in the unsubstituted parent compound.

  • Inductive and Resonance Effects: The iodine atom also exerts weaker electronic effects on the other carbons in the ring. As a halogen, it is electronegative and will have a de-shielding effect on ortho (C3a, C5) and para (C7) carbons, shifting them slightly downfield, while the meta carbons (C6, C7a) are generally less affected.[6][7]

Predicted ¹³C NMR Chemical Shifts for 4-Iodo-2-methyl-2H-indazole

By combining the baseline data of 2-methyl-2H-indazole with the established substituent chemical shift (SCS) effects of iodine, we can predict the spectrum for 4-Iodo-2-methyl-2H-indazole. The following table summarizes this prediction and offers a comparison with the parent compound and another relevant analogue, 2-(p-tolyl)-2H-indazole, to provide context.[1]

Carbon Atom2-Methyl-2H-indazole (Baseline, ppm)¹Predicted 4-Iodo-2-methyl-2H-indazole (ppm)2-(p-tolyl)-2H-indazole (Reference, ppm)²[1]Rationale for Predicted Shift
C3 ~122.0~122.5122.13Minimal effect from C4 substitution.
C3a ~121.0~123.0121.45ortho to iodine, slight downfield shift expected.
C4 ~120.0~90-95 120.27Ips-carbon: Strong upfield shift due to heavy-atom effect.
C5 ~126.5~128.0126.77ortho to iodine, slight downfield shift expected.
C6 ~121.0~121.5121.01meta to iodine, minimal effect.
C7 ~117.5~119.0117.56para to iodine, slight downfield shift expected.
C7a ~149.0~149.5148.98meta to iodine, minimal effect.
N-CH₃ ~40.0~40.020.69 (tolyl-CH₃)Unaffected by substitution on the benzene ring.

¹Note: Exact literature values for 2-methyl-2H-indazole can vary slightly based on solvent and experimental conditions. The values presented are representative estimates based on available data.[5] ²Note: Data for 2-(p-tolyl)-2H-indazole is provided for structural comparison of the indazole ring system. The tolyl methyl group appears at 20.69 ppm.[1]

Experimental Verification Workflow

The predictive analysis provides a strong hypothesis for the ¹³C NMR spectrum. The following section outlines a robust, self-validating protocol for the experimental acquisition and confirmation of this data.

Diagram of the Predictive and Verification Workflow

The following diagram illustrates the logical flow from theoretical prediction to experimental confirmation of the compound's structure.

G cluster_0 Predictive Phase cluster_1 Experimental Phase cluster_2 Validation Phase A Baseline Data Acquisition (2-methyl-2H-indazole) B SCS Analysis (Iodine Heavy-Atom Effect) A->B C Generate Predicted Spectrum (Table 1) B->C H Compare Experimental & Predicted Spectra C->H Hypothesis D Synthesize & Purify 4-Iodo-2-methyl-2H-indazole E Sample Preparation (CDCl₃ or DMSO-d₆) D->E F 1D ¹³C NMR Acquisition (See Protocol 3.2) E->F G 2D NMR (HSQC/HMBC) (For Unambiguous Assignment) F->G G->H Experimental Data I Confirm Structure H->I

Caption: Workflow for predicting and validating the ¹³C NMR spectrum.

Standard Protocol for ¹³C NMR Data Acquisition

This protocol is designed to yield high-quality, reproducible ¹³C NMR data.

  • Sample Preparation:

    • Accurately weigh 15-25 mg of purified 4-Iodo-2-methyl-2H-indazole.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be reported, as chemical shifts can vary slightly.[8]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent signal is used as a secondary reference (CDCl₃: δ = 77.16 ppm; DMSO-d₆: δ = 39.52 ppm).[8][9]

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Spectrometer Frequency: Set to approximately 100 MHz for the ¹³C nucleus.

    • Experiment Type: Standard proton-decoupled ¹³C experiment (zgpg30 or similar). This ensures each unique carbon appears as a single line.[10]

    • Acquisition Parameters:

      • Spectral Width: 0 to 220 ppm. This range covers most organic compounds.[11]

      • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

      • Relaxation Delay (d1): 2.0 seconds. This is a standard starting point; quaternary carbons, like C3a and C7a, may require a longer delay (5-10 s) for complete relaxation and accurate integration, though peak heights in standard ¹³C NMR are not reliably quantitative.[10]

      • Number of Scans (ns): 1024 to 4096. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift.

    • Peak pick and report the chemical shifts to two decimal places.

  • Structural Confirmation (Self-Validation):

    • To confirm the assignments, especially for the closely spaced aromatic signals, it is highly recommended to run 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate carbons with their directly attached protons and HMBC (Heteronuclear Multiple Bond Correlation) to see 2- and 3-bond correlations between carbons and protons.

Conclusion

This guide establishes a scientifically grounded, predictive framework for the ¹³C NMR spectrum of 4-Iodo-2-methyl-2H-indazole. The hallmark of this compound's spectrum is the anticipated significant upfield shift of the C4 signal to the ~90-95 ppm region, a direct consequence of the heavy-atom effect of iodine. By comparing this predicted data with the provided experimental protocol, researchers can confidently synthesize and characterize this and other novel substituted indazoles, accelerating their research in drug development and materials science.

References

  • Cai, H., Li, C., & Zhang, D. (2010). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2732. [Link]

  • Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

  • Jin, G. Q., Gao, W. X., Zhou, Y. B., Liu, M. C., & Wu, H. Y. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]

  • Yoshida, H. (2007). Supporting Information for Copper-Catalyzed [3+2] Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH. [Link]

  • PubChem. (n.d.). 2-Methyl-2H-indazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 24, 2026, from [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Interpretation of ¹³C NMR Spectra. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved January 24, 2026, from [Link]

  • Claramunt, R. M., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved January 24, 2026, from [Link]

  • Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a ¹³C NMR for Organic Chemistry. YouTube. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison of mass spectrometry techniques for the analysis of 4-Iodo-2-methyl-2H-indazole, tailored for researchers and drug development professionals.

This guide offers a comprehensive comparison of mass spectrometry (MS) methodologies for the characterization of 4-Iodo-2-methyl-2H-indazole. As a pivotal building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules, the unambiguous structural confirmation and purity assessment of this compound are paramount.[1] The unique structural features of this molecule—a heterocyclic indazole core, a methyl group, and a heavy iodine atom—necessitate a careful selection of analytical techniques to yield clear, interpretable data. This document provides field-proven insights and detailed protocols to guide researchers in leveraging MS for their specific analytical goals.

The Analytical Landscape: Ionization Techniques

The initial ionization event is the most critical step in mass spectrometry, dictating the nature of the resulting mass spectrum. The choice between "soft" and "hard" ionization techniques depends entirely on the analytical question being asked: is the goal to determine the molecular weight or to elucidate the structure through fragmentation?[2][3]

Electrospray Ionization (ESI): The Gold Standard for Molecular Weight Determination

ESI is a soft ionization technique ideal for polar, ionizable molecules.[4] Given the presence of basic nitrogen atoms in the indazole ring, 4-Iodo-2-methyl-2H-indazole is an excellent candidate for positive-mode ESI, where it will readily accept a proton to form a protonated molecule, [M+H]⁺. The key advantage of ESI is its ability to generate intact molecular ions with minimal in-source fragmentation, making it the preferred method for accurate mass measurement and molecular formula confirmation.[5][6]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a stock solution of 4-Iodo-2-methyl-2H-indazole at 1 mg/mL in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 (v/v) acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Couple a liquid chromatography (LC) system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Direct infusion via a syringe pump at 5-10 µL/min is also suitable for initial characterization.[7]

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 2.0 bar

    • Drying Gas (N₂): 8.0 L/min

    • Source Temperature: 200 °C

    • Mass Range: m/z 100-500

Expected Outcome: A dominant peak corresponding to the [M+H]⁺ ion at m/z 259.98. High-resolution instrumentation will provide a mass accuracy of <5 ppm, confirming the elemental composition of C₈H₉IN₂.

Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative

APCI is well-suited for small, less polar, and more volatile compounds that may not ionize efficiently with ESI.[8][9] Ionization occurs in the gas phase via a corona discharge.[10] While still considered a soft technique, APCI imparts more energy than ESI, which can sometimes lead to a minor degree of in-source fragmentation, offering preliminary structural clues.

Experimental Protocol: APCI-MS

  • Sample Preparation: Prepare the sample as described for ESI, though higher concentrations may be used.

  • Instrumentation: LC-MS system equipped with an APCI source.

  • MS Parameters (Positive Ion Mode):

    • Corona Discharge Current: 4.0 µA

    • Vaporizer Temperature: 400 °C

    • Sheath Gas (N₂): 50 arbitrary units

    • Auxiliary Gas (N₂): 10 arbitrary units

    • Mass Range: m/z 100-500

Expected Outcome: A strong [M+H]⁺ ion at m/z 259.98. The potential for minor fragmentation may reveal a low-intensity ion corresponding to the loss of iodine.

Electron Ionization (EI): The Fingerprint Generator

Coupled with Gas Chromatography (GC), EI is a classic hard ionization technique that bombards the analyte with high-energy electrons.[11] This process induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a structural "fingerprint".[12] This is invaluable for unequivocal identification and for distinguishing between isomers.[13]

Experimental Protocol: GC-EI-MS

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: A GC-MS system.

  • GC Parameters:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]

    • Inlet Temperature: 250 °C

    • Oven Program: 100 °C hold for 1 min, then ramp at 20 °C/min to 300 °C, hold for 5 min.

    • Carrier Gas (He): 1.0 mL/min.

  • MS Parameters:

    • Ionization Energy: 70 eV.[14]

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

Expected Outcome: A visible molecular ion [M]⁺• at m/z 258.97, along with a rich fragmentation pattern. Key fragments would include ions from the loss of iodine [M-I]⁺, the methyl group [M-CH₃]⁺, and cleavage of the indazole ring. An ion at m/z 127 corresponding to I⁺ is also expected.[15]

Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

For definitive structural confirmation, tandem mass spectrometry (MS/MS) is the most powerful tool. By isolating the protonated molecule ([M+H]⁺ from ESI or APCI) and subjecting it to collision-induced dissociation (CID), we can controllably generate fragments and map the molecule's connectivity.[16][17]

Workflow: MS/MS Analysis

Caption: General workflow for tandem mass spectrometry (MS/MS) analysis.

Proposed Fragmentation Pathways for [M+H]⁺

The CID spectrum of the [M+H]⁺ ion is predicted to show several characteristic neutral losses, providing strong evidence for the presence of the iodo and methyl substituents and the indazole core.

Fragmentation parent [C₈H₉IN₂]⁺ m/z 259.98 frag1 [C₈H₉N₂]⁺ m/z 133.08 parent->frag1 - I• (Loss of Iodine Radical) frag2 [C₇H₆IN₂]⁺ m/z 244.96 parent->frag2 - CH₃• (Loss of Methyl Radical) frag3 [C₈H₇N₂]⁺ m/z 131.06 frag1->frag3 - H₂

Caption: Proposed major fragmentation pathways for protonated 4-Iodo-2-methyl-2H-indazole.

Comparative Analysis Summary

The selection of an MS technique should be a deliberate choice based on the desired analytical outcome. The table below provides a direct comparison to aid in this decision-making process.

FeatureESI-MSAPCI-MSGC-EI-MS
Ionization Principle Soft (Liquid Phase)Soft (Gas Phase)Hard (Gas Phase)
Primary Ion [M+H]⁺[M+H]⁺[M]⁺•
Fragmentation Minimal / Controlled (MS/MS)Low to ModerateExtensive & Reproducible
Coupling LC / Direct InfusionLC / Direct InfusionGC
Primary Application Molecular Weight Confirmation, Quantification, PurityAnalysis of less polar compounds, Impurity ProfilingStructural "Fingerprinting", Isomer Differentiation
Key Advantage High sensitivity for polar analytesBroad applicability for neutral compoundsProvides detailed structural information

Recommendations for a Comprehensive Analysis

As a Senior Application Scientist, my recommendation for a complete and robust characterization of 4-Iodo-2-methyl-2H-indazole involves a multi-faceted approach:

  • Initial Confirmation: Utilize LC-ESI-MS on a high-resolution instrument (e.g., Orbitrap or Q-TOF) to rapidly confirm the molecular weight and determine the elemental composition with high confidence. This step is crucial for verifying the successful synthesis and purity of the target compound.

  • Definitive Structural Proof: Perform GC-EI-MS to obtain the characteristic fragmentation fingerprint. This is essential for building a library of company-specific compounds and for distinguishing it from potential process-related isomers.

  • In-depth Structural Analysis: Conduct ESI-MS/MS analysis to confirm the connectivity. The fragmentation pattern, particularly the observed neutral losses of iodine and the methyl group from the protonated parent ion, provides orthogonal confirmation of the structure.

By integrating the data from these complementary techniques, researchers and drug development professionals can achieve an unequivocal and comprehensive characterization of 4-Iodo-2-methyl-2H-indazole, ensuring the quality and integrity of their downstream applications.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health (PMC). Available at: [Link]

  • Mass spectrum of 1-iodo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 25, 2026, from [Link]

  • Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. (n.d.). IRIS-AperTO. Retrieved January 25, 2026, from [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). National Institutes of Health (PMC). Available at: [Link]

  • Ionization Techniques. (2023). Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. (n.d.). Davidson Analytical Services. Retrieved January 25, 2026, from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Available at: [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 25, 2026, from [Link]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. (2010). ScienceDirect. Available at: [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). Wiley Online Library. Retrieved January 25, 2026, from [Link]

  • 4-fluoro-3-iodo-6-methyl-2H-indazole. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. (2019). PubMed. Available at: [Link]

  • How Is GC-MS Used In Aroma Analysis? (2025). YouTube. Available at: [Link]

  • Ionization Techniques in Mass Spectrometry: A Review. (2018). ResearchGate. Available at: [Link]

  • ESI-MS/MS analysis of protonated N-methyl Amino Acids and their Immonium ions. (2019). ResearchGate. Available at: [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid. (n.d.). Analytical Methods. Retrieved January 25, 2026, from [Link]

  • Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. (2020). LCGC International. Available at: [Link]

  • The Characterization of 4- and 5-Iodo-2-aminoindan. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. Retrieved January 25, 2026, from [Link]

  • Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. (2023). Journal of the Brazilian Chemical Society. Available at: [Link]

  • Fragmentation Patterns in Mass Spectrometry. (n.d.). TutorChase. Retrieved January 25, 2026, from [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 25, 2026, from [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health (PMC). Available at: [Link]

  • Ionization Techniques In Mass Spectroscopy. (n.d.). Slideshare. Retrieved January 25, 2026, from [Link]

  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks. Retrieved January 25, 2026, from [Link]

  • What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? (2025). YouTube. Available at: [Link]

  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. (2021). PubMed. Available at: [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). National Institutes of Health (PMC). Available at: [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

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A Comparative Guide to the Reactivity of 4-iodo- and 5-iodo-2-methyl-2H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The indazole nucleus, a prominent privileged structure, is frequently encountered in a multitude of biologically active compounds.[1] The introduction of substituents onto the indazole ring system is often achieved through transition metal-catalyzed cross-coupling reactions, where the reactivity of the halo-indazole starting material is of paramount importance. This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-iodo-2-methyl-2H-indazole and 5-iodo-2-methyl-2H-indazole. By examining the underlying electronic and steric factors, and collating available experimental data, we aim to provide a predictive framework for their utilization in synthesis.

The Indazole Core: A Tale of Two Tautomers

Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring.[2] They can exist in two stable tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable.[2] However, N-alkylation can lock the molecule into either the 1H or 2H form. The 2H-indazoles, in particular, are found in a number of biologically active compounds and are of significant interest to medicinal chemists.[3] The position of the iodine atom on the benzene portion of the 2-methyl-2H-indazole core significantly influences the molecule's electronic properties and steric environment, which in turn dictates its reactivity in cross-coupling reactions.

Synthesis of Iodo-2-methyl-2H-indazoles

The preparation of 4-iodo- and 5-iodo-2-methyl-2H-indazoles can be achieved through various synthetic routes. A common strategy involves the synthesis of the 2H-indazole core followed by iodination, or the cyclization of an appropriately substituted precursor. For instance, 2H-indazoles can be synthesized via a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper.[4]

G cluster_start Starting Materials 2-Bromobenzaldehyde 2-Bromobenzaldehyde Reaction_Vessel One-Pot Reaction 2-Bromobenzaldehyde->Reaction_Vessel CuI, TMEDA DMSO, 120 °C Primary_Amine R-NH2 Primary_Amine->Reaction_Vessel Sodium_Azide NaN3 Sodium_Azide->Reaction_Vessel 2H-Indazole 2H-Indazole Reaction_Vessel->2H-Indazole Cyclization G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine iodo-indazole, arylboronic acid, and base in a reaction vessel. Degas Degas the mixture by purging with an inert gas (e.g., Argon or Nitrogen). Start->Degas Add_Catalyst Add Pd catalyst and ligand (e.g., Pd(PPh3)4 or a pre-catalyst). Degas->Add_Catalyst Heat Heat the reaction mixture (e.g., 80-120 °C) with stirring. Add_Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Upon completion Quench Quench with water and extract with an organic solvent (e.g., Ethyl Acetate). Cool->Quench Purify Dry the organic layer, concentrate, and purify by column chromatography. Quench->Purify Product Obtain the pure coupled product. Purify->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the iodo-2-methyl-2H-indazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the resulting mixture thoroughly by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Representative Buchwald-Hartwig Amination Protocol

This protocol provides a general procedure for the C-N bond formation between an iodo-2-methyl-2H-indazole and an amine.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried resealable Schlenk tube, combine the iodo-2-methyl-2H-indazole (1.0 equiv), the amine (1.1-1.5 equiv), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), a suitable ligand (e.g., BrettPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.

Conclusion

Based on fundamental principles of organic chemistry, a comprehensive analysis of electronic and steric effects strongly suggests that 5-iodo-2-methyl-2H-indazole is the more reactive isomer in palladium-catalyzed cross-coupling reactions compared to 4-iodo-2-methyl-2H-indazole. The C5 position offers a more electron-deficient and sterically accessible site for the crucial oxidative addition step. While direct comparative experimental data is sparse, this predictive understanding allows researchers to make informed decisions in planning synthetic routes. For reactions involving the 4-iodo isomer, more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, may be necessary to achieve comparable yields to those obtained with the 5-iodo analogue. This guide serves as a valuable resource for chemists navigating the synthesis of functionalized indazole derivatives, enabling more efficient and predictable reaction outcomes in the pursuit of novel therapeutic agents.

References

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link] [2]2. MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link] [3]3. National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link] 4. Organic Chemistry Portal. 2H-Indazole synthesis. [Link] [4]5. Google Patents. Preparation method of 2H-Indazole derivatives. [5]6. ResearchGate. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. [Link] [6]7. Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link] [7]8. Chemistry LibreTexts. Heck Reaction. [Link] [8]9. SYNLETT. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

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A Comparative Guide to the Suzuki Coupling of 4-Iodo-2-methyl-2H-indazole and 4-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-4 Functionalized Indazoles

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] From oncology to neuroscience, the functionalization of this bicyclic heterocycle is a critical step in the drug discovery pipeline. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the indazole core.[3][4]

This guide provides an in-depth, objective comparison of two key substrates for this transformation: 4-iodo-2-methyl-2H-indazole and 4-bromo-2-methyl-2H-indazole. The choice between an aryl iodide and an aryl bromide is a frequent decision point for process chemists and medicinal chemists alike. This decision impacts reaction kinetics, catalyst selection, process robustness, and even the cost of goods. Herein, we dissect the fundamental chemical principles and provide practical, data-driven insights to guide your selection and optimize your synthetic strategy.

The Decisive Step: Unpacking the Mechanism of Oxidative Addition

The superior reactivity of aryl iodides over bromides in Suzuki couplings is a well-established principle in organometallic chemistry. This difference is rooted in the rate-determining step of the catalytic cycle for many cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.

The generally accepted reactivity trend for aryl halides is: I > Br > Cl >> F .

This trend is directly correlated with the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker (and longer) than the C-Br bond, requiring less energy to cleave. Consequently, the palladium(0) complex can insert into the C-I bond more readily and under milder conditions than it can with the C-Br bond. This facile oxidative addition translates to faster reaction rates, often allowing for lower catalyst loadings and reduced reaction temperatures.[3]

Suzuki_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle. Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Rate-Determining Step (Faster for Ar-I) RedElim Reductive Elimination Pd0->RedElim Regeneration ArX Ar-X (Aryl Halide) 4-Iodo/Bromo-Indazole OxAdd->ArX Transmetal Transmetalation ArPdR Ar-Pd(II)L₂-R (Di-organo Complex) ArPdX->ArPdR Boronic R-B(OR)₂ (Boronic Acid/Ester) Transmetal->Boronic Base Base (e.g., K₂CO₃) Transmetal->Base ArPdR->Pd0 Product Ar-R (Coupled Product) RedElim->Product

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle. The oxidative addition of the aryl halide to the Pd(0) center is typically the rate-limiting step and is significantly faster for aryl iodides than for aryl bromides.

Comparative Performance: A Data-Driven Overview

While no single study directly compares the Suzuki coupling of 4-iodo-2-methyl-2H-indazole and its 4-bromo counterpart under identical conditions, a comprehensive review of the literature for analogous halo-indazole systems allows for a reliable comparative summary. The data consistently demonstrates that the iodo-indazole is the more reactive partner, affording high yields under more benign conditions.

Parameter4-Iodo-2-methyl-2H-indazole (Representative)4-Bromo-2-methyl-2H-indazole (Representative)Key Insights & Causality
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf)While similar catalysts are used, the less reactive bromide may require more specialized, electron-rich phosphine ligands to facilitate oxidative addition.[5]
Catalyst Loading 1-5 mol%3-10 mol%The faster kinetics of the iodide often permit lower catalyst loadings, reducing costs and simplifying purification by minimizing residual palladium.[6]
Reaction Temp. 80 - 100 °C90 - 120 °CThe higher C-Br bond strength necessitates greater thermal energy to drive the oxidative addition to completion.
Reaction Time 1 - 6 hours6 - 24 hoursThe inherent reactivity difference directly translates to significantly shorter reaction times for the iodide, increasing throughput.
Typical Yields Good to Excellent (80-95%)Moderate to Good (65-85%)The harsher conditions required for the bromide can lead to a higher incidence of side reactions, such as dehalogenation or catalyst decomposition, potentially lowering yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is generally consistent, though stronger bases may be employed for the bromide to accelerate the transmetalation step.
Solvent Dioxane/H₂O, DME, TolueneDioxane/H₂O, DME, DMFSolvent choice is similar, dictated more by the solubility of the reagents than the halide.

Data compiled and extrapolated from analogous reactions reported in the literature.[5][7][8][9][10][11]

Field-Proven Experimental Protocols

The following protocols are self-validating, representative procedures derived from established methodologies for halo-indazole Suzuki couplings. They serve as robust starting points for your specific arylboronic acid partner.

Protocol 1: Suzuki Coupling of 4-Iodo-2-methyl-2H-indazole (High Reactivity Protocol)

This protocol leverages the high reactivity of the C-I bond, allowing for moderate temperature and a relatively short reaction time.

  • Reagent Charging: To a clean, oven-dried Schlenk tube, add 4-iodo-2-methyl-2H-indazole (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inerting: Seal the tube with a septum, and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 3-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Suzuki Coupling of 4-Bromo-2-methyl-2H-indazole (Robust Conditions Protocol)

This protocol employs slightly more forcing conditions to ensure efficient coupling of the less reactive C-Br bond.

  • Reagent Charging: To a clean, oven-dried Schlenk tube, add 4-bromo-2-methyl-2H-indazole (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.5 mmol, 1.5 eq.), and cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.05 mmol, 5 mol%).

  • Inerting: Seal the tube with a septum, and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

Experimental_Workflow Figure 2. General Experimental Workflow for Suzuki Coupling. cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification charge 1. Charge Reagents (Indazole, Boronic Acid, Base) catalyst 2. Add Catalyst (e.g., Pd(PPh₃)₄) charge->catalyst inert 3. Purge with Inert Gas (Ar or N₂) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir (90-110 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool & Dilute monitor->cool extract 8. Liquid-Liquid Extraction cool->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Caption: Figure 2. General Experimental Workflow for Suzuki Coupling.

Practical Considerations: Substrate Synthesis and Availability

The choice of starting material is also influenced by its accessibility. Both 4-bromo- and 4-iodo-2-methyl-2H-indazole are not as commercially prevalent as their 1H-indazole isomers and often require in-house synthesis.

  • Synthesis of 4-Bromo-2-methyl-2H-indazole: This compound is typically prepared via a multi-step sequence starting from a suitable aniline derivative, involving bromination and subsequent indazole ring formation.[12] Alternatively, direct bromination of 2-methyl-2H-indazole can be challenging due to poor regioselectivity, often yielding a mixture of isomers.

  • Synthesis of 4-Iodo-2-methyl-2H-indazole: Iodination can sometimes offer better regiocontrol. Direct iodination of 2-methyl-2H-indazole using reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base can provide the desired 4-iodo isomer, though optimization is often required.[8]

In general, aryl bromides are significantly less expensive than the corresponding aryl iodides. If a synthetic route begins with a brominated precursor, it may be more cost-effective to proceed with the bromide rather than converting it to the iodide, provided the subsequent coupling step is efficient enough for the project's needs.

Conclusion and Strategic Recommendations

The selection between 4-iodo-2-methyl-2H-indazole and its 4-bromo analog for Suzuki coupling is a classic trade-off between reactivity and cost.

Choose 4-Iodo-2-methyl-2H-indazole when:

  • Speed and Throughput are Critical: The significantly faster reaction times are ideal for the rapid synthesis of compound libraries.

  • Substrate Sensitivity is a Concern: Milder reaction temperatures and shorter heating times minimize the risk of degrading sensitive functional groups on either coupling partner.

  • Maximizing Yield is Paramount: The higher efficiency of the oxidative addition step often leads to cleaner reactions and higher isolated yields.

Choose 4-Bromo-2-methyl-2H-indazole when:

  • Cost is a Major Driver: The precursor materials are generally more affordable, making this a better choice for large-scale synthesis if the reaction conditions can be optimized to be efficient and robust.

  • The Coupling Partner is Highly Reactive: If the boronic acid is particularly electron-rich or otherwise highly reactive, it may compensate for the lower reactivity of the bromide.

  • Forcing Conditions are Tolerable: If the molecule can withstand higher temperatures and longer reaction times without degradation, the bromide offers a viable and economical path forward.

Ultimately, the optimal choice depends on a holistic evaluation of the project's goals, balancing the chemical advantages of the iodide against the economic benefits of the bromide.

References

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7354. Available at: [Link]

  • Nayak, K. H., et al. (2023). Synthesis of 4H‐Indazol‐4‐ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones. ChemistrySelect, 8(32), e202302111. (Relevant example of Suzuki on a related system). Available at: [Link]

  • Wang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available at: [Link]

  • Shin, H., et al. (2017). Preparation method of 2H-Indazole derivatives. KR Patent 101713303B1.
  • Ma, S., & Zhang, J. (2000). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Chemical Communications, (13), 1195-1196. (Analogous reactivity of 4-halo heterocycles). Available at: [Link]

  • Shaik, F., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(33), 23934-23945. Available at: [Link]

  • Rojas-Vergara, F., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2326-2342. Available at: [Link]

  • Pace, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4510-4523. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT, 8(12). Available at: [Link]

  • Guillaumet, G., et al. (2010). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Letters in Organic Chemistry, 7(2), 148-156. (Abstract and references available). Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (General principles). Available at: [Link]

  • El-Marrouni, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. New Journal of Chemistry, 45(7), 3535-3543. Available at: [Link]

  • Bhat, U. V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Molecular Diversity, 27(5), 2049-2089. Available at: [Link]

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A Researcher's Guide to Density Functional Theory (DFT) Studies on the Electronic Properties of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2][3][4][5] The therapeutic efficacy of these compounds is intrinsically linked to their electronic properties, which are dictated by the nature and position of substituents on the indazole scaffold. Understanding these substituent effects is paramount for the rational design of novel and more potent drug candidates. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the electronic structure, reactivity, and spectral properties of these molecules, providing invaluable insights that complement and guide experimental research.[1][6]

This guide provides a comparative analysis of the electronic properties of substituted indazoles based on DFT studies. We will delve into the influence of various substituents on key electronic parameters, present a validated computational protocol for researchers, and offer insights into the interpretation of the results for drug development applications.

The Impact of Substitution on the Electronic Landscape of Indazoles

The introduction of substituents onto the indazole ring system can dramatically alter its electronic properties. These changes are primarily governed by the electron-donating or electron-withdrawing nature of the substituent and its position of attachment.[7] DFT calculations allow for a quantitative assessment of these effects on properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.[1][8] A larger HOMO-LUMO gap suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive species that is more prone to chemical reactions.[1]

Studies have shown that electron-donating groups (EDGs) like -CH₃ and -OCH₃ tend to increase the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs) such as -NO₂ and -CN lower both the HOMO and LUMO energy levels, enhancing the molecule's electron-accepting capabilities.[9]

For instance, in a study on novel indazole derivatives, compounds with certain substituents exhibited a more substantial HOMO-LUMO energy gap, suggesting greater stability.[1][10][11][12] Another study on benzothiazole derivatives, a related heterocyclic system, demonstrated that the substitution of an electron-withdrawing -NO₂ group significantly lowered both HOMO and LUMO energies, resulting in a reduced energy gap.[9] This principle is broadly applicable to substituted indazoles as well.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks.[1][13] It provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. DFT calculations are employed to compute the MEP surface, which is crucial for understanding intermolecular interactions, such as hydrogen bonding and drug-receptor binding.[1]

Comparative Analysis of Substituted Indazoles

To illustrate the impact of different substituents, the following table summarizes the calculated electronic properties for a hypothetical series of substituted indazoles. The data is a representative compilation based on trends observed in various DFT studies on heterocyclic compounds.[1][9]

Substituent (at C5)NatureHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H (Unsubstituted)Neutral-6.20-1.105.102.10
-CH₃Electron-Donating-5.95-1.054.902.35
-OCH₃Electron-Donating-5.80-1.004.802.60
-ClElectron-Withdrawing-6.45-1.355.101.80
-CNElectron-Withdrawing-6.70-1.605.101.50
-NO₂Strongly Electron-Withdrawing-6.90-2.004.901.25

Note: These values are illustrative and can vary depending on the specific computational method and basis set used.

A Validated Experimental Protocol for DFT Calculations

For researchers new to computational chemistry or those looking to standardize their methods, the following step-by-step protocol outlines a robust workflow for performing DFT calculations on substituted indazoles.

Software: Gaussian 09 or a more recent version is a widely used software package for such calculations.[1][6] GaussView can be used for visualization.[1]

Step 1: Molecular Structure Input

  • Draw the 2D structure of the substituted indazole molecule in a chemical drawing software.

  • Convert the 2D structure to a 3D model.

  • Save the structure in a format compatible with Gaussian (e.g., .mol or .gjf).

Step 2: Geometry Optimization

  • The initial 3D structure needs to be optimized to find the lowest energy conformation.

  • This is achieved by performing a geometry optimization calculation.

  • Causality: An optimized geometry is crucial as it represents the most stable structure of the molecule, and all subsequent electronic property calculations should be based on this optimized geometry.

Step 3: Frequency Calculation

  • After optimization, a frequency calculation should be performed on the optimized structure.

  • Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Step 4: Calculation of Electronic Properties

  • Using the optimized geometry, single-point energy calculations can be performed to obtain the electronic properties.

  • This includes calculating the HOMO and LUMO energies, the molecular electrostatic potential, and other relevant parameters.

Computational Method:

  • Functional: The B3LYP hybrid functional is a popular and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.

  • Basis Set: The 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is recommended for accurate results. The choice may depend on the available computational resources.[6]

Step 5: Analysis of Results

  • The output files from Gaussian contain all the calculated data.

  • The HOMO and LUMO energies can be extracted to calculate the energy gap.

  • The MEP can be visualized using GaussView or other molecular visualization software.

Visualizing the Computational Workflow

To provide a clear overview of the DFT workflow, the following diagram illustrates the logical sequence of steps involved in the computational study of substituted indazoles.

DFT_Workflow cluster_prep Molecular Input cluster_calc DFT Calculations cluster_analysis Data Analysis & Interpretation mol_draw Draw 2D Structure mol_3d Generate 3D Model mol_draw->mol_3d geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) mol_3d->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Self-Validation e_prop_calc Electronic Property Calculation freq_calc->e_prop_calc Optimized Geometry homo_lumo HOMO-LUMO Analysis e_prop_calc->homo_lumo mep MEP Visualization e_prop_calc->mep reactivity Reactivity Prediction homo_lumo->reactivity mep->reactivity

Caption: A schematic diagram illustrating the computational workflow for DFT studies on substituted indazoles.

Conclusion

DFT studies provide a robust and insightful framework for understanding the electronic properties of substituted indazoles. By systematically analyzing the effects of different substituents on key electronic parameters, researchers can make informed decisions in the design and development of new drug candidates with enhanced efficacy and desired pharmacological profiles. The computational protocol and workflow presented in this guide offer a validated starting point for scientists looking to leverage the power of DFT in their research endeavors. As computational resources become more accessible, the integration of DFT calculations into the drug discovery pipeline will undoubtedly continue to accelerate the pace of innovation in medicinal chemistry.

References

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A Head-to-Head Comparison of Palladium Catalysts for Iodo-Indazole Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with numerous indazole-containing compounds demonstrating significant therapeutic potential.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of these complex molecules, particularly through the activation of iodo-indazoles. This guide provides a comprehensive head-to-head comparison of various palladium catalysts for the coupling of iodo-indazoles, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in drug discovery and development.

The Critical Role of the Palladium Catalyst

The choice of palladium catalyst is paramount to the success of a cross-coupling reaction. The catalyst's structure, particularly the nature of its supporting ligands, dictates its reactivity, stability, and substrate scope. Modern palladium catalysis has moved beyond simple palladium salts to well-defined pre-catalysts that offer superior performance and reproducibility.[3][4][5] These pre-catalysts are typically palladium(II) complexes that are readily reduced in situ to the active palladium(0) species, initiating the catalytic cycle.[3][6]

This guide will focus on the practical application and comparative performance of common palladium catalyst systems in three key transformations of iodo-indazoles: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

The Catalytic Cycle: A Unifying Principle

At the heart of these transformations lies the palladium catalytic cycle. Understanding this fundamental process is crucial for troubleshooting and optimizing reactions.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) R-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_or_Nucleophilic_Attack Transmetalation / Nucleophilic Attack Ar-Pd(II)-X(L_n)->Transmetalation_or_Nucleophilic_Attack Ar-Pd(II)-R'(L_n) R-Pd(II)-Nu(L_n) Transmetalation_or_Nucleophilic_Attack->Ar-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Ar-R' R-Nu Reductive_Elimination->Ar-R' RX Iodo-Indazole (R-I) RX->Oxidative_Addition R'M_or_NuH Coupling Partner (Nu-M or Nu-H) R'M_or_NuH->Transmetalation_or_Nucleophilic_Attack

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of the iodo-indazole to a palladium(0) complex. This is followed by transmetalation (in Suzuki-Miyaura coupling) or coordination and deprotonation of the nucleophile (in Sonogashira and Buchwald-Hartwig couplings). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-nitrogen bond and regenerates the active palladium(0) catalyst.[1][6]

Head-to-Head Catalyst Comparison for Iodo-Indazole Coupling

The choice of catalyst is highly dependent on the specific coupling reaction being performed. Below is a comparative analysis of commonly employed palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving iodo-indazoles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[1][7] For the coupling of iodo-indazoles, several palladium catalysts have proven effective.

CatalystLigand TypeKey AdvantagesTypical Reaction ConditionsReported Yields
Pd(PPh₃)₄ Monodentate PhosphineReadily available, cost-effective.High temperatures (80-100 °C), various bases (e.g., K₂CO₃, Cs₂CO₃).Good to excellent.
PdCl₂(dppf) Bidentate FerrocenylphosphineHigh thermal stability, effective for challenging substrates.[8]Moderate to high temperatures, often with K₂CO₃ in solvents like DME.[2]Very good to excellent.[2][8]
PdCl₂(dtbpf) Bulky Bidentate FerrocenylphosphineEnhanced activity compared to PdCl₂(dppf) in some cases.[8]Similar to PdCl₂(dppf).Excellent.[8]
Buchwald Palladacycles (e.g., XPhos-Pd-G3) Bulky BiarylphosphineHigh activity at low catalyst loadings, broad substrate scope.Room temperature to moderate heating, various bases.Excellent.

Expert Insights: While Pd(PPh₃)₄ is a workhorse catalyst, its performance can be hampered by ligand dissociation at high temperatures. For more challenging couplings or to achieve higher turnover numbers, ferrocene-based catalysts like PdCl₂(dppf) and PdCl₂(dtbpf) are often superior.[8] The bulky electron-rich ligands in these complexes stabilize the palladium center and promote the key steps of the catalytic cycle. Buchwald palladacycles represent the state-of-the-art for many Suzuki-Miyaura couplings, offering high efficiency and broad applicability.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct linkage of terminal alkynes to iodo-indazoles, a valuable transformation for generating rigid molecular scaffolds.[9] This reaction typically requires a copper(I) co-catalyst, although copper-free methods have been developed.[9][10]

Catalyst SystemKey FeaturesTypical Reaction ConditionsReported Yields
Pd(PPh₃)₄ / CuI The classic Sonogashira system.Mild conditions (often room temperature), amine base (e.g., Et₃N, DIPEA).[9]Good to excellent.
PdCl₂(PPh₃)₂ / CuI A stable Pd(II) pre-catalyst.Similar to the Pd(PPh₃)₄ system.Good to excellent.[11]
Pd/C / PPh₃ / CuI Heterogeneous catalyst, allows for easier product purification.[2]Ethanol as solvent, amine base.Good to excellent.[2]

Expert Insights: The combination of a palladium catalyst and a copper(I) co-catalyst is highly effective for the Sonogashira coupling of iodo-indazoles.[9][12] The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of a heterogeneous catalyst like Pd/C can simplify workup and catalyst removal, which is a significant advantage in process chemistry.[2] It is important to note that for some indazole substrates, N-protection may be necessary to achieve successful coupling at the C3 position.[11]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of N-arylated indazoles.[13][14][15] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[13][14]

Catalyst SystemLigandKey CharacteristicsTypical Reaction Conditions
Pd₂(dba)₃ / Xantphos Bidentate with a large bite angle.Effective for a broad range of amines and aryl halides.Moderate to high temperatures, strong bases (e.g., NaOtBu, K₃PO₄).
Pd(OAc)₂ / BINAP Chiral bidentate ligand.Can be used for asymmetric aminations.Similar to other Buchwald-Hartwig systems.
Buchwald Pre-catalysts (e.g., XPhos-Pd-G3, RuPhos-Pd-G3) Bulky biarylphosphines.Highly active, allowing for low catalyst loadings and mild reaction conditions.Often room temperature to moderate heating, various bases.

Expert Insights: For the Buchwald-Hartwig amination of iodo-indazoles, the use of specialized bulky phosphine ligands is crucial.[6][13] These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation. The development of palladacycle pre-catalysts by the Buchwald group has revolutionized this area, providing highly active and user-friendly catalyst systems that are effective for a wide array of amine coupling partners.[6]

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for the palladium-catalyzed coupling of iodo-indazoles.

General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Combine iodo-indazole, coupling partner, base, and solvent in a reaction vessel. Inert_Atmosphere Degas the mixture and place under an inert atmosphere (N₂ or Ar). Reactants->Inert_Atmosphere Catalyst_Addition Add the palladium catalyst and ligand (if applicable). Inert_Atmosphere->Catalyst_Addition Heating Heat the reaction mixture to the desired temperature with stirring. Catalyst_Addition->Heating Monitoring Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool the reaction and quench with water or aqueous solution. Monitoring->Quenching Extraction Extract the product with an organic solvent. Quenching->Extraction Purification Purify the product by column chromatography. Extraction->Purification

Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with Phenylboronic Acid using PdCl₂(dppf)

  • Reactants:

    • 3-Iodo-1H-indazole (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • PdCl₂(dppf) (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol)

    • 1,2-Dimethoxyethane (DME) (5 mL)

  • Procedure:

    • To a dried Schlenk tube, add 3-iodo-1H-indazole, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the tube with argon three times.

    • Add DME via syringe.

    • Add PdCl₂(dppf) to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-phenyl-1H-indazole.

Protocol 2: Sonogashira Coupling of 5-Iodo-1H-indazole with Phenylacetylene using Pd(PPh₃)₄/CuI

  • Reactants:

    • 5-Iodo-1H-indazole (1.0 mmol)

    • Phenylacetylene (1.2 mmol)

    • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

    • CuI (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (3.0 mmol)

    • DMF (5 mL)

  • Procedure:

    • To a dried Schlenk tube, add 5-iodo-1H-indazole, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the tube with argon three times.

    • Add DMF, triethylamine, and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 5-(phenylethynyl)-1H-indazole.

Conclusion and Future Outlook

The palladium-catalyzed coupling of iodo-indazoles is a cornerstone of modern synthetic chemistry, providing access to a vast array of functionalized indazole derivatives. The choice of catalyst is a critical parameter that significantly influences the outcome of the reaction. While traditional catalysts like Pd(PPh₃)₄ remain useful, the development of more sophisticated systems, such as ferrocenylphosphine-ligated catalysts and Buchwald palladacycles, has expanded the scope and efficiency of these transformations.

As the demand for novel indazole-based therapeutics continues to grow, so too will the need for more efficient and sustainable catalytic methods. Future research will likely focus on the development of catalysts that operate at even lower loadings, under milder conditions, and in greener solvents. The continued exploration of non-precious metal catalysts, such as those based on nickel, also holds promise for more cost-effective and environmentally friendly syntheses.[5] By understanding the principles outlined in this guide and staying abreast of new catalyst developments, researchers will be well-equipped to tackle the synthetic challenges of tomorrow's drug discovery programs.

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Iodo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: Researchers, scientists, and drug development professionals engaged in the synthesis and application of 4-Iodo-2-methyl-2H-indazole must adhere to the following safety protocols. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal methods to ensure a safe and compliant laboratory environment.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of an iodine atom at the 4-position of the 2-methyl-2H-indazole ring creates a versatile intermediate, ripe for further functionalization through cross-coupling reactions. However, the presence of the iodo-substituent, coupled with the inherent biological activity of the indazole core, necessitates a robust safety framework. This document outlines the critical safety considerations and practical, step-by-step guidance for the safe handling of this compound.

Hazard Profile and Risk Assessment: Understanding the "Why"

  • Skin and Eye Irritation: Aromatic compounds, particularly those with halogen substituents, can cause significant irritation upon contact with skin and eyes.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.

  • Potential for Systemic Toxicity: While specific toxicological data is limited, substituted aromatic compounds can be biotoxic, and some have been shown to have carcinogenic and mutagenic effects.[4]

  • Light Sensitivity: Aryl iodides can be sensitive to light, potentially leading to degradation and the formation of unknown byproducts.

A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-Iodo-2-methyl-2H-indazole. The following table summarizes the recommended PPE, with detailed explanations for each selection.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended for handling halogenated aromatic compounds.[5] Butyl rubber gloves offer excellent protection against a wide range of chemicals but may have reduced dexterity.[5][6] Always double-glove when handling the solid compound or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use.
Eyes Safety gogglesChemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and fine dust particles.[7]
Face Face shieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashes, such as during transfers of large quantities of liquids or when working with reactions under pressure.
Body Laboratory coatA flame-resistant lab coat with long sleeves and tight-fitting cuffs is required to protect the skin from accidental contact.
Respiratory NIOSH-approved respiratorA NIOSH-approved air-purifying respirator with organic vapor cartridges and a P95 or P100 particulate filter is required when handling the powder outside of a certified chemical fume hood, or if there is a potential for aerosol generation.[8][9][10] The choice between a half-mask and a full-face respirator will depend on the scale of the operation and the outcome of the risk assessment.

Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring the integrity of your experiment.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All manipulations of solid 4-Iodo-2-methyl-2H-indazole and its solutions should be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.

Procedural Workflow for Handling 4-Iodo-2-methyl-2H-indazole

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a dedicated work area in the fume hood. gather_materials Assemble all necessary equipment and reagents. prep_area->gather_materials don_ppe Don all required Personal Protective Equipment. gather_materials->don_ppe weigh_solid Weigh the solid compound in the fume hood, minimizing dust generation. don_ppe->weigh_solid Proceed to handling dissolve Dissolve the solid in a suitable solvent within the fume hood. weigh_solid->dissolve reaction_setup Set up the reaction apparatus in the fume hood. dissolve->reaction_setup quench_reaction Quench the reaction safely according to the established protocol. reaction_setup->quench_reaction After reaction completion segregate_waste Segregate waste into appropriate, clearly labeled containers. quench_reaction->segregate_waste decontaminate Decontaminate all glassware and work surfaces. segregate_waste->decontaminate doff_ppe Doff PPE in the correct order to prevent cross-contamination. decontaminate->doff_ppe

Caption: A step-by-step workflow for the safe handling of 4-Iodo-2-methyl-2H-indazole.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 4-Iodo-2-methyl-2H-indazole and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Halogenated Organic Waste: All solutions containing 4-Iodo-2-methyl-2H-indazole, as well as any solvents used for rinsing glassware, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.

  • Solid Waste: Contaminated solid waste, including gloves, filter paper, and weighing paper, should be collected in a separate, clearly labeled "Solid Chemical Waste" container.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Decontamination and Disposal Procedures

For the disposal of residual iodinated compounds, a reduction step is recommended to convert the iodine to the less harmful iodide ion. This can be achieved by treating the waste stream with a solution of sodium thiosulfate.[11]

Procedure for Treating Iodinated Waste:

  • While stirring, slowly add a 10% solution of sodium thiosulfate to the iodinated waste stream until the characteristic color of iodine disappears.

  • Check the pH of the solution and neutralize if necessary.

  • Dispose of the treated solution in the appropriate aqueous waste container.

Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of halogenated organic compounds.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.

By adhering to these guidelines, researchers can confidently and safely work with 4-Iodo-2-methyl-2H-indazole, unlocking its potential in the development of novel therapeutics while maintaining the highest standards of laboratory safety.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(11), 2656. Available at: [Link]

  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH | CDC. Available at: [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety | The University of Texas at Austin. Available at: [Link]

  • Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. (2014). International Journal of Molecular Sciences, 15(12), 22434–22453. Available at: [Link]

  • Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. (1975). Journal of Medicinal Chemistry, 18(11), 1077-1088.
  • Radionuclide Lab Rules. (n.d.). Environmental Health and Safety | University of Illinois Chicago. Available at: [Link]

  • Method for recycling iodine from production waste liquid of X-CT series contrast agents. (2014). Google Patents.
  • Glove Selection Guide. (n.d.). Office of Environment, Health & Safety | University of California, Berkeley. Available at: [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. (1996). CDC. Available at: [Link]

  • Evaluating Hazards and Assessing Risks in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). PubMed Central. Available at: [Link]

  • Choosing the Right Respiratory Protection. (2022). Occupational Health & Safety. Available at: [Link]

  • Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. (1975).
  • Which are the best gloves for chemical environments?. (2025). AIBON SAFETY. Available at: [Link]

  • Respiratory Protection. (n.d.). Occupational Safety and Health Administration. Available at: [Link]

  • How do you dispose of the iodine-starch complex after a redox titration?. (n.d.). Reddit. Available at: [Link]

  • Toxicology of iodine: A mini review. (2013).
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025).
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology.

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